molecular formula C8H8O3S B2507254 2-Hydroxy-3-(methylthio)benzoic acid CAS No. 67127-64-4

2-Hydroxy-3-(methylthio)benzoic acid

Cat. No.: B2507254
CAS No.: 67127-64-4
M. Wt: 184.21
InChI Key: TZRMFKCHBWZNIF-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(methylthio)benzoic acid is a useful research compound. Its molecular formula is C8H8O3S and its molecular weight is 184.21. The purity is usually 95%.
BenchChem offers high-quality 2-Hydroxy-3-(methylthio)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-3-(methylthio)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-3-methylsulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,9H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRMFKCHBWZNIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Hydroxy-3-(methylthio)benzoic acid CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Hydroxy-3-(methylthio)benzoic Acid (CAS 67127-64-4)[1][2]

Part 1: Executive Summary & Chemical Identity[1]

2-Hydroxy-3-(methylthio)benzoic acid , identified by the CAS number 67127-64-4 , is a specialized aromatic building block characterized by a salicylic acid core substituted with a methylthio group at the 3-position (ortho to the hydroxyl group).[1] This substitution pattern imparts unique electronic and steric properties, distinguishing it from the more common 4- or 5-substituted isomers used in commodity agrochemicals.[1]

This compound serves as a critical intermediate in the synthesis of sulfonyl-benzoate herbicides (via oxidation) and non-steroidal anti-inflammatory drug (NSAID) analogs .[1] Its ability to undergo selective oxidation to the sulfoxide or sulfone, while retaining the chelating capability of the salicylate moiety, makes it a high-value target for structure-activity relationship (SAR) studies in medicinal chemistry.

Chemical Identification Data
Property Details
Chemical Name 2-Hydroxy-3-(methylthio)benzoic acid
CAS Number 67127-64-4
Synonyms 3-(Methylthio)salicylic acid; 3-Methylsulfanyl-2-hydroxybenzoic acid
Molecular Formula C₈H₈O₃S
Molecular Weight 184.21 g/mol
SMILES CSC1=C(C(=CC=C1)C(=O)O)O
Appearance Off-white to pale yellow crystalline solid
Melting Point 168–172 °C (Predicted/Typical for class)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water (acidic form)

Part 2: Chemical Properties & Reactivity[1]

The reactivity of 2-hydroxy-3-(methylthio)benzoic acid is defined by three functional groups: the carboxylic acid, the phenolic hydroxyl, and the thioether.[1]

  • Chelation & Coordination: The ortho-hydroxy carboxylic acid motif (salicylate) is a potent bidentate ligand for transition metals (Fe, Cu, Zn). The proximity of the bulky methylthio group at position 3 can sterically influence coordination geometry, a feature exploited in designing selective metalloenzyme inhibitors.

  • Oxidative Susceptibility: The sulfur atom is the most reactive site for oxidation. Treatment with mild oxidants (e.g., NaIO₄) yields the sulfoxide , while strong oxidants (e.g., H₂O₂/acetic acid or mCPBA) yield the sulfone (2-hydroxy-3-methanesulfonylbenzoic acid).[1]

  • Electrophilic Substitution: The aromatic ring is activated by the hydroxyl and methylthio groups. However, the 3-position is blocked.[1] Electrophilic attack (e.g., nitration, halogenation) is directed primarily to the 5-position (para to the hydroxyl).

Part 3: Synthesis Protocols

Synthesizing 3-substituted salicylic acids requires overcoming the natural directing effects of the phenol, which typically favor the 5-position.[1] Two primary methodologies are recommended: Copper-Catalyzed C-S Coupling (High Precision) and Directed Ortho-Lithiation (High Reactivity).[1]

Method A: Copper-Catalyzed C-S Coupling (Recommended for Lab Scale)[1]

This protocol utilizes a modified Ullmann-type coupling starting from 3-iodosalicylic acid.[1] It is preferred for its high regioselectivity and tolerance of the free carboxylic acid.

Reagents & Materials
  • Substrate: 3-Iodosalicylic acid (1.0 eq)

  • Thiol Source: Sodium thiomethoxide (NaSMe) (1.2 eq)

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%)

  • Ligand: 1,10-Phenanthroline or L-Proline (20 mol%)[1]

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: DMF or DMSO (Anhydrous)

Step-by-Step Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser under an argon atmosphere.

  • Loading: Charge the flask with 3-iodosalicylic acid (10 mmol, 2.64 g), CuI (1 mmol, 190 mg), Ligand (2 mmol), and K₂CO₃ (20 mmol, 2.76 g).

  • Solvation: Add anhydrous DMF (20 mL) and stir for 10 minutes at room temperature to ensure ligand-catalyst complexation.

  • Addition: Add sodium thiomethoxide (12 mmol, 0.84 g) in one portion.

  • Reaction: Heat the mixture to 80–90 °C for 12–16 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 1:1) or HPLC.[1][3][4] The starting iodide should be consumed.

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with water (100 mL) and filter through a Celite pad to remove copper salts.

    • Acidify the filtrate carefully with 2M HCl to pH ~2. The product will precipitate.[3][4][5][6]

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.[5]

  • Purification: Recrystallize from ethanol/water if necessary to remove trace iodine species.

Method B: Directed Ortho-Metalation (DoM) Strategy[1]

For scenarios where the iodo-precursor is unavailable, this method utilizes the directing power of a protected phenol.

  • Protection: Protect salicylic acid as the methoxymethyl (MOM) ether or similar acetal.

  • Lithiation: Treat with n-butyllithium (n-BuLi) at -78 °C. The lithium coordinates to the MOM oxygen, directing deprotonation to the 3-position.[1]

  • Quench: Add dimethyl disulfide (MeSSMe).

  • Deprotection: Acidic hydrolysis removes the protecting group to yield the target.

Part 4: Visualization of Synthesis Pathway

The following diagram illustrates the logic flow for the synthesis and potential downstream applications of CAS 67127-64-4.[1]

SynthesisPathway cluster_legend Process Key Start Salicylic Acid (Precursor) Iodination Iodination (I2 / HIO3) Start->Iodination Intermediate 3-Iodosalicylic Acid Iodination->Intermediate Coupling Cu-Catalyzed Coupling (NaSMe, CuI, DMF) Intermediate->Coupling Target 2-Hydroxy-3-(methylthio)benzoic acid (CAS 67127-64-4) Coupling->Target Oxidation Oxidation (H2O2 / AcOH) Target->Oxidation Derivative 3-Methylsulfonyl Derivative (Agro/Pharma Active) Oxidation->Derivative key1 Precursor key2 Reaction Step key3 Target Molecule

Caption: Synthetic workflow from commodity precursors to CAS 67127-64-4 and its downstream oxidation to sulfonyl-bioactives.

Part 5: Applications in Drug & Agrochemical Development[1]

Agrochemical Intermediates (HPPD Inhibitors)

The 3-methylthio moiety is a "masked" sulfonyl group.[1] Many modern herbicides (e.g., triketones like Mesotrione or Tembotrione analogs) rely on electron-withdrawing groups at the 2- or 4-positions.[1] However, 3-substituted variants are explored to alter soil half-life and crop selectivity.[1]

  • Mechanism: The target compound is oxidized to 2-hydroxy-3-(methylsulfonyl)benzoic acid , which is then coupled with 1,3-cyclohexanedione derivatives.[1] The resulting molecule inhibits p-hydroxyphenylpyruvate dioxygenase (HPPD), causing bleaching in weeds.

Fragment-Based Drug Discovery (FBDD)

In pharmaceutical research, this molecule serves as a salicylate pharmacophore with a hydrophobic metabolic handle (SMe).[1]

  • Metabolic Stability: The SMe group is metabolically labile (oxidation to SO/SO₂). Medicinal chemists use this to tune the polarity and half-life of NSAID candidates.[1]

  • Bioisosterism: The -SMe group acts as a lipophilic bioisostere to a methoxy (-OMe) or ethyl (-Et) group but with different electronic donation properties.[1]

Part 6: Safety & Handling (MSDS Highlights)

While specific toxicological data for this exact isomer is limited, it shares hazard profiles with substituted salicylic acids and thiophenols.

Hazard Category Classification Handling Protocol
Acute Toxicity Harmful if swallowed (H302)Do not eat, drink, or smoke when using.[1]
Skin/Eye Irritation Causes skin irritation (H315); Serious eye damage (H318)Wear nitrile gloves and chemical safety goggles.
Sensitization Potential skin sensitizerAvoid breathing dust/fume.[1] Use in a fume hood.
Storage Hygroscopic / Air SensitiveStore under inert gas (Argon/Nitrogen) to prevent sulfur oxidation.

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize SOx gases).

References

  • LookChem . 2-hydroxy-3-methylsulfanylbenzoic acid Product Information. Retrieved from (Verification of CAS 67127-64-4).[1]

  • Molbase . 2-hydroxy-3-methylsulfanylbenzoic acid Basic Data. Retrieved from (Verification of Structure and Synonyms).

  • Sawada, Y. et al. (2009). Synthesis and herbicidal activity of novel benzoylpyrazoles. Pest Management Science.
  • Ma, D. & Cai, Q. (2004). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Nucleophiles. Accounts of Chemical Research. (Authoritative source for the Cu-catalyzed coupling protocol described in Method A).
  • Snieckus, V. (1990). Directed ortho metalation.[1] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews . (Foundational text for Method B: Directed Ortho-Lithiation).

Sources

An In-Depth Technical Guide to the Solubility Profile of 2-Hydroxy-3-(methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Hydroxy-3-(methylthio)benzoic acid. Due to the limited availability of direct experimental data for this specific compound in public literature, this document establishes a predictive framework based on its structural attributes and a comparative analysis with analogous molecules. The core of this guide is a detailed exposition of standardized experimental protocols for accurately determining the solubility of 2-Hydroxy-3-(methylthio)benzoic acid and similar novel compounds. We delve into the causality behind experimental choices, ensuring that the described methodologies are robust and self-validating. This guide is intended to be a critical resource for researchers in drug discovery, process chemistry, and materials science, enabling them to generate reliable solubility data essential for development and application.

Introduction: The Significance of 2-Hydroxy-3-(methylthio)benzoic Acid

2-Hydroxy-3-(methylthio)benzoic acid is a substituted aromatic carboxylic acid featuring a hydroxyl group, a carboxylic acid moiety, and a methylthio group. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry and organic synthesis. The interplay of these groups governs its physicochemical properties, including solubility, which is a critical determinant of its behavior in both biological and chemical systems.

Accurate solubility data is paramount for:

  • Drug Development: Affecting bioavailability, formulation, and dosage.

  • Process Chemistry: Influencing reaction kinetics, purification, and crystallization.

  • Material Science: Dictating its application in the design of novel materials.

This guide will first explore the anticipated solubility profile of 2-Hydroxy-3-(methylthio)benzoic acid through a structural and comparative analysis, and then provide detailed methodologies for its empirical determination.

Predicted Physicochemical Properties and Solubility Profile

While specific experimental data for 2-Hydroxy-3-(methylthio)benzoic acid is not extensively documented, we can infer its likely properties by examining its constituent functional groups and comparing it to structurally related compounds.

PropertyPredicted Value/CharacteristicRationale and Comparative Analysis
Molecular Formula C₈H₈O₃SBased on its chemical structure.
Molecular Weight 184.21 g/mol Calculated from the molecular formula.
Aqueous Solubility Predicted to be low to moderate.The carboxylic acid and hydroxyl groups can engage in hydrogen bonding with water, which would enhance solubility. However, the aromatic ring and the methylthio group are hydrophobic, which will limit aqueous solubility. A structurally similar compound, 2-Hydroxy-3-methyl benzoic acid, is only slightly soluble in cold water but more so in hot water[1]. The solubility of benzoic acid itself increases with temperature[2]. Therefore, the aqueous solubility of 2-Hydroxy-3-(methylthio)benzoic acid is expected to be temperature-dependent.
Solubility in Organic Solvents Predicted to be soluble in polar organic solvents.Compounds with similar functionalities, such as 3-Hydroxy-2-Methyl Benzoic Acid, are soluble in organic solvents like ethanol and acetone[3]. It is anticipated that 2-Hydroxy-3-(methylthio)benzoic acid will be soluble in alcohols (e.g., methanol, ethanol), ethers, and chloroform, owing to the ability of these solvents to solvate both the polar and non-polar regions of the molecule[1].
Solubility in Acidic/Basic Solutions Predicted to be more soluble in basic solutions.The carboxylic acid group will be deprotonated in basic solutions (e.g., sodium hydroxide solution) to form a more soluble carboxylate salt[1].

Experimental Determination of Solubility: Protocols and Methodologies

The following section details robust experimental protocols for determining the solubility of 2-Hydroxy-3-(methylthio)benzoic acid.

The "Gold Standard": Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is widely regarded as the benchmark for determining thermodynamic solubility[4]. It measures the equilibrium concentration of a solute in a solvent at a specific temperature.

Protocol:

  • Preparation: Add an excess amount of solid 2-Hydroxy-3-(methylthio)benzoic acid to a series of vials containing the desired solvent (e.g., water, ethanol, phosphate buffer at a specific pH). The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A shaking water bath or a constant temperature orbital shaker is recommended.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifugation or filtration (using a low-binding filter, such as a 0.22 µm PVDF syringe filter) can be used to separate the saturated solution from the excess solid.

  • Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent.

  • Analysis: Determine the concentration of 2-Hydroxy-3-(methylthio)benzoic acid in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV/Vis spectroscopy[4][5].

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution is truly saturated, representing the thermodynamic equilibrium solubility.

  • Prolonged Equilibration: Allows sufficient time for the dissolution process to reach a steady state.

  • Constant Temperature: Solubility is highly temperature-dependent; maintaining a constant temperature is critical for reproducibility.

  • Validated Analytical Method: Ensures accurate and precise quantification of the dissolved solute.

Diagram of the Shake-Flask Experimental Workflow:

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_quantify Quantification & Analysis A Add excess 2-Hydroxy-3- (methylthio)benzoic acid to solvent B Seal and agitate at constant temperature (24-72h) A->B Establish Equilibrium C Centrifuge or filter to remove undissolved solid B->C Isolate Saturated Solution D Dilute supernatant C->D Prepare for Analysis E Analyze by HPLC or UV/Vis D->E Measure Concentration

Caption: Workflow for the Shake-Flask Solubility Determination Method.

High-Throughput Solubility Screening

For rapid screening of solubility in multiple solvents or conditions, a 96-well plate-based method can be employed[5].

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 2-Hydroxy-3-(methylthio)benzoic acid in a highly soluble solvent like Dimethyl Sulfoxide (DMSO).

  • Sample Preparation: In a 96-well filter plate, add an aliquot of the DMSO stock solution to each well containing the test solvent (e.g., various buffers).

  • Incubation: Seal the plate and shake at a constant temperature for a set period (e.g., 2-4 hours).

  • Filtration: Place the filter plate on top of a 96-well collection plate and centrifuge to filter the solutions.

  • Analysis: Analyze the filtrate in the collection plate using a plate reader for UV/Vis absorbance. A standard curve of the compound in the same solvent system is required for quantification[5].

Causality Behind Experimental Choices:

  • DMSO Stock: Allows for the precise addition of a small amount of the compound to a large volume of the test solvent.

  • 96-Well Plate Format: Enables parallel processing of multiple samples, significantly increasing throughput.

  • UV/Vis Plate Reader: Provides rapid quantification for compounds with a suitable chromophore.

Diagram of High-Throughput Solubility Screening:

HT_Solubility_Workflow cluster_prep Preparation cluster_incubate Incubation & Filtration cluster_analyze Analysis A Prepare DMSO stock solution of 2-Hydroxy-3-(methylthio)benzoic acid B Add stock solution to test solvents in a 96-well filter plate A->B Dispense C Seal and shake plate at constant temperature B->C Initiate Dissolution D Centrifuge to filter into a collection plate C->D Separate Soluble Fraction E Analyze filtrate by UV/Vis plate reader D->E Quantify

Sources

Methodological & Application

Application Note: 1H NMR Characterization of 2-Hydroxy-3-(methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive protocol for the structural characterization of 2-Hydroxy-3-(methylthio)benzoic acid using proton nuclear magnetic resonance (


H NMR) spectroscopy. As a trisubstituted benzene derivative featuring distinct electronic environments—a phenolic hydroxyl, a carboxylic acid, and a methylthio ether—this compound serves as an excellent model for analyzing substituent effects, intramolecular hydrogen bonding, and heteronuclear coupling patterns. This guide details sample preparation, acquisition parameters, and a rigorous spectral analysis workflow designed for researchers in medicinal chemistry and metabolite identification.

Introduction & Structural Analysis[1][2][3][4][5][6]

2-Hydroxy-3-(methylthio)benzoic acid is a salicylic acid derivative where the hydrogen at the 3-position is substituted by a methylthio (-SMe) group.[1][2] The structural integrity of this molecule relies on the interplay between the electron-donating phenolic group and the electron-withdrawing carboxylic acid, further modulated by the sulfur moiety.[1][2]

Structural Logic for NMR Interpretation
  • Core Scaffold: 1,2,3-trisubstituted benzene ring.[3][1]

  • Intramolecular H-Bonding: The phenolic proton (C2-OH) typically forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid (C1-COOH), resulting in significant deshielding.[1][2]

  • Substituent Effects:

    • -COOH (C1): Strong electron-withdrawing group (EWG); deshields ortho (H6) and para protons.[1][2]

    • -OH (C2): Strong electron-donating group (EDG); shields ortho (H3-substituent site) and para (H5) positions.[1][2]

    • -SMe (C3): Weakly activating/donating; the methyl protons appear as a distinct singlet in the aliphatic region.[1][2]

Experimental Protocol

Reagents and Materials
  • Analyte: 2-Hydroxy-3-(methylthio)benzoic acid (>98% purity).[1][2]

  • Solvent: Dimethyl sulfoxide-

    
     (DMSO-
    
    
    
    , 99.9% D) with 0.03% TMS (Tetramethylsilane) as internal standard.[1][2]
    • Rationale: DMSO-

      
       is essential.[1][2] Chloroform (
      
      
      
      ) often leads to broadening or loss of the acidic protons (-OH and -COOH) due to exchange.[1][2] DMSO ensures solubility and slows proton exchange, allowing observation of the downfield signals.
  • NMR Tube: 5 mm high-precision borosilicate glass (e.g., Wilmad 528-PP).[1][2]

Sample Preparation Workflow
  • Weighing: Accurately weigh 5–10 mg of the solid compound.

  • Dissolution: Add 600 µL of DMSO-

    
     directly to the vial.
    
  • Mixing: Vortex for 30 seconds until the solution is clear. Ensure no suspended particles remain, as they degrade field homogeneity (shimming).

  • Transfer: Transfer the solution to the NMR tube using a clean glass Pasteur pipette. Cap immediately to prevent moisture absorption (water signal appears at ~3.33 ppm in DMSO).[2]

Acquisition Parameters (Standard 400/500 MHz Instrument)
  • Pulse Sequence: Standard 1D Proton (e.g., zg30 on Bruker).[1]

  • Temperature: 298 K (25 °C).[1]

  • Spectral Width (SW): 16 ppm (to capture downfield acidic protons).[1]

  • Relaxation Delay (D1): 1.0 – 2.0 seconds.[1]

  • Number of Scans (NS): 16 or 32 (sufficient for >5 mg sample).

  • Acquisition Time (AQ): ~3–4 seconds.[1]

Spectral Analysis & Peak Assignment

Representative Chemical Shifts (DMSO- )

The spectrum is divided into three distinct regions: the exchangeable acidic protons, the aromatic ring protons, and the aliphatic methylthio group.

RegionChemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
Acidic 12.0 – 14.0Broad Singlet2H*-COOH & -OHRapid exchange/H-bonding causes broadening.[1][2]
Aromatic 7.75 – 7.85dd1HH-6Deshielded by ortho-COOH.[1][2]
Aromatic 7.45 – 7.55dd1HH-4Deshielded by ortho-SMe; meta to OH.[1][2]
Aromatic 6.90 – 7.00t (or dd)1HH-5Shielded by para-OH.[1][2]
Aliphatic 2.40 – 2.50Singlet3H-SMe Methyl on Sulfur (distinct from O-Me at ~3.8).[1][2]

*Note: The integration of acidic protons may vary depending on water content and exchange rates.[1] Often observed as one very broad hump or two distinct broad peaks.[1]

Detailed Mechanistic Assignment
The Aliphatic Region (2.0 – 3.0 ppm)[2]
  • Signal: Sharp Singlet at ~2.45 ppm .[1]

  • Assignment: Methyl protons of the methylthio group (-SCH

    
    ).[1][2]
    
  • Validation: This shift is characteristic of S-Methyl groups (Thioanisole

    
     2.47).[1][2] It is significantly upfield from O-Methyl groups (~3.8 ppm) and slightly downfield from aryl-methyl groups (~2.2-2.3 ppm).[1][2]
    
The Aromatic Region (6.5 – 8.0 ppm)

The three aromatic protons (H4, H5, H6) form an AMX or ABC spin system, appearing as a pattern of doublets and triplets.

  • H-6 (The Deshielded Proton):

    • Located ortho to the electron-withdrawing Carboxyl group.[1][2]

    • Expectation: Most downfield aromatic signal (~7.8 ppm).[1]

    • Coupling: Doublet of doublets (dd). Major coupling (

      
      ) to H-5 (~8 Hz); Minor coupling (
      
      
      
      ) to H-4 (~1.5 Hz).[1][2]
  • H-5 (The Shielded Proton):

    • Located para to the electron-donating Hydroxyl group.[1][2]

    • Expectation: Most upfield aromatic signal (~6.95 ppm).[1][4]

    • Coupling: Apparent triplet (t) or dd. It couples to both neighbors H-4 and H-6 with similar

      
       constants (~7-8 Hz).[1][2]
      
  • H-4 (The Intermediate Proton):

    • Located ortho to the -SMe group and meta to the -OH.[1][2]

    • Expectation: Intermediate shift (~7.5 ppm).

    • Coupling: Doublet of doublets (dd). Major coupling (

      
      ) to H-5.[1][2]
      

Visualization of Logic & Workflow[5][6]

The following diagram illustrates the decision matrix for assigning the spectrum based on substituent effects.

NMR_Assignment_Logic Compound 2-Hydroxy-3-(methylthio)benzoic acid Substituents Identify Substituents: 1. -COOH (EWG) 2. -OH (EDG) 3. -SMe (Weak Donor) Compound->Substituents Regions Spectral Regions Substituents->Regions Aliphatic Aliphatic Region (2.0 - 3.0 ppm) Regions->Aliphatic Aromatic Aromatic Region (6.5 - 8.0 ppm) Regions->Aromatic Acidic Exchangeable Region (> 10 ppm) Regions->Acidic SMe_Peak -SMe Singlet ~2.45 ppm (Distinct from OMe) Aliphatic->SMe_Peak Methyl on Sulfur H6 H-6: Ortho to COOH Most Downfield (~7.8 ppm) Doublet Aromatic->H6 EWG Effect H5 H-5: Para to OH Most Upfield (~6.9 ppm) Triplet Aromatic->H5 EDG Shielding H4 H-4: Ortho to SMe Intermediate (~7.5 ppm) Doublet Aromatic->H4 Combined Effect

Figure 1: Decision tree for assigning chemical shifts based on electronic substituent effects.

Troubleshooting & Validation

Common Issues
  • Missing Acidic Protons: If the signals at >11 ppm are absent, the sample may contain water which facilitates rapid proton exchange.[1] Solution: Dry the sample or add a few beads of activated molecular sieves to the NMR tube.[1]

  • Water Peak Interference: In DMSO-

    
    , water appears at ~3.33 ppm.[1][2] Ensure this does not overlap with the -SMe peak (though -SMe is usually ~2.45 ppm, so overlap is unlikely).[1][2]
    
  • Impurity Signals:

    • Ethanol/Methanol:[1] Common recrystallization solvents.[1] Look for triplets/quartets at 1.0/3.5 ppm.[1]

    • Disulfide formation:[1] Oxidation of the thioether can lead to disulfide dimers, often shifting the methyl peak or creating new aromatic signals.[1]

Self-Validation Checklist
  • Integration Check: Does the aliphatic singlet integrate to 3H relative to the aromatic protons (1H each)?

  • Multiplicity Check: Do H-4 and H-6 appear as doublets (or dd) and H-5 as a triplet (or dd)?

  • Solvent Peak: Is the DMSO quintet centered at 2.50 ppm? (Note: The -SMe peak at ~2.45 ppm is very close to the solvent residual peak.[1][2] High shimming quality is required to resolve them).

References

  • Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004).[5][6][3][1] FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177–191. Link

  • SpectraBase. (n.d.).[1] 1H NMR Spectrum of Salicylic acid. Wiley Science Solutions.[1] Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1][2] (Standard text for substituent additivity rules).

  • ChemicalBook. (n.d.).[1] 3-Methylsalicylic acid NMR Spectrum. Link (Used as structural analog for assignment logic).[2]

Sources

Application Note: Strategic Development of 2-Hydroxy-3-(methylthio)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic development of derivatives based on the 2-hydroxy-3-(methylthio)benzoic acid scaffold (3-MTSA). While 3-substituted salicylates are established pharmacophores in anti-inflammatory (COX inhibition) and antimicrobial research, the 3-methylthio variant offers unique bioisosteric properties. The sulfur atom provides a handle for metabolic tuning (via oxidation to sulfoxide/sulfone) and lipophilicity modulation that is inaccessible with standard 3-halo or 3-alkyl analogs. This guide provides validated protocols for scaffold synthesis, chemoselective oxidation, and amide coupling, supported by decision-making logic for Structure-Activity Relationship (SAR) expansion.

Module 1: The Design Strategy (Chemical Space)

The 3-position of salicylic acid is critical for binding affinity in COX enzymes and bacterial siderophore synthesis. Replacing a static -CH₃ or -Cl group with a dynamic -SMe group introduces two vectors for optimization:

  • Electronic Tuning: The sulfide (-S-) is an electron donor; the sulfone (-SO₂-) is a strong electron withdrawer. This allows "electronic scanning" of the aromatic ring without changing the steric footprint significantly.

  • Metabolic Soft Spot: The methylthio group is susceptible to FMO (Flavin-containing Monooxygenase) oxidation. This can be exploited to design prodrugs or, conversely, must be blocked (via oxidation) to improve half-life.

Visualization: Synthetic Decision Tree

The following diagram outlines the divergent synthetic pathways available from the core scaffold.

SyntheticWorkflow Start 3-Iodosalicylic Acid (Precursor) Core 2-Hydroxy-3-(methylthio) benzoic acid (3-MTSA) Start->Core CuI, NaSMe Ligand-Free Oxidation Path A: S-Oxidation (Polarity Tuning) Core->Oxidation Metabolic Liability? Amidation Path B: Amidation (Targeting/Solubility) Core->Amidation Receptor Fit? Sulfoxide Sulfoxide (racemic) (Chiral Center) Oxidation->Sulfoxide mCPBA (1.0 eq) 0°C Sulfone Sulfone (High Polarity/EWG) Oxidation->Sulfone mCPBA (2.5 eq) Reflux Amide Salicylamides (Bioactive Warhead) Amidation->Amide HATU/Amine (Phenol Protection)

Figure 1: Divergent synthetic strategy for 3-MTSA derivatives. Path A modulates electronics/polarity; Path B modulates receptor interaction.

Module 2: Synthetic Protocols

Protocol A: Core Scaffold Synthesis (Cu-Catalyzed Thiolation)

Objective: Synthesize 2-hydroxy-3-(methylthio)benzoic acid from commercially available 3-iodosalicylic acid. Mechanism: Ligand-free Copper(I)-catalyzed C-S bond formation.

Reagents:

  • 3-Iodosalicylic acid (1.0 eq)

  • Sodium thiomethoxide (NaSMe) (2.5 eq)

  • Copper(I) Iodide (CuI) (10 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask under Argon, dissolve 3-iodosalicylic acid (5 mmol) in anhydrous DMF (10 mL).

  • Addition: Add K₂CO₃ (10 mmol), CuI (0.5 mmol), and NaSMe (12.5 mmol). The excess NaSMe acts as both nucleophile and reducing agent for the Cu species.

  • Reaction: Seal the vessel and heat to 100°C for 12–16 hours. Monitor by LC-MS (Target Mass: ~184.2 Da).

  • Workup (Critical):

    • Cool to room temperature.[1][2][3]

    • Acidify carefully with 1M HCl to pH ~3 (Caution: H₂S gas may evolve; work in a fume hood).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine to remove DMF.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane:EtOAc + 1% Acetic Acid).

Validation Check:

  • ¹H NMR: Look for the disappearance of the aromatic signal at the 3-position and the appearance of a singlet at ~2.4 ppm (S-CH₃).

Protocol B: Chemoselective Oxidation (The "Switch")

Objective: Selectively oxidize the sulfide to sulfoxide (S=O) or sulfone (O=S=O) to alter LogD and electronic properties.

Reagents:

  • m-Chloroperoxybenzoic acid (mCPBA) (77% max purity)[2]

  • Dichloromethane (DCM)

Target ProductmCPBA EquivalentsTemperatureReaction TimeKey Property Change
Sulfoxide 1.05 eq-78°C to 0°C1 hourIntroduces chirality; Increases polarity.
Sulfone 2.50 eqReflux (40°C)4–6 hoursStrong EWG; High metabolic stability.

Procedure (Sulfoxide):

  • Dissolve 3-MTSA (1 mmol) in DCM (10 mL) and cool to 0°C (ice bath).

  • Dissolve mCPBA (1.05 mmol) in DCM (5 mL) and add dropwise over 20 minutes. Rapid addition leads to over-oxidation.

  • Stir at 0°C for 1 hour. Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to destroy excess peroxide.

  • Workup: Wash with saturated NaHCO₃ to remove m-chlorobenzoic acid byproduct. (Note: Since product is a carboxylic acid, it will go into the aqueous layer. Do not discard aqueous layer. Acidify aqueous layer to pH 2 and extract product back into EtOAc).

Protocol C: Amide Coupling (Salicylamide Formation)

Objective: Couple the carboxylic acid with an amine while preventing phenol interference. Challenge: Unprotected salicylic acids can form esters on the phenol or undergo decarboxylation under harsh conditions.

Recommended Method: HATU-mediated coupling with Phenolic Protection (Acetylation).

  • Protection: Treat 3-MTSA with Acetic Anhydride (1.1 eq) and catalytic H₂SO₄ to form 2-acetoxy-3-(methylthio)benzoic acid .

  • Coupling:

    • Mix Acetoxy-acid (1.0 eq), Amine (1.1 eq), and DIPEA (3.0 eq) in DMF.

    • Add HATU (1.1 eq) at 0°C. Stir at RT for 4 hours.

  • Deprotection: Treat the crude amide with mild base (K₂CO₃ in MeOH) or aqueous ammonia to cleave the acetate ester, restoring the free phenol.

Module 3: Physicochemical & Biological Profiling

Experimental Logic: The SAR Loop

Once derivatives are synthesized, they must be profiled to guide the next design cycle.

1. Lipophilicity (LogD) Screening The 3-SMe group is lipophilic (LogP ~ +0.6 relative to H). Oxidation drastically lowers this.

  • Method: HPLC-based LogD determination using a C18 column and a gradient of MeOH/Water (pH 7.4).

  • Standard: Calibrate against Salicylic Acid (LogP 2.26) and Acetylsalicylic Acid (LogP 1.19).

2. Microsomal Stability Assay

  • Rationale: The S-Me group is a substrate for FMO and CYP450 enzymes.

  • Protocol: Incubate 1 µM compound with human liver microsomes (HLM) + NADPH for 0, 15, 30, 60 min.

  • Readout: LC-MS/MS. Monitor for loss of parent and appearance of +16 Da (Sulfoxide) peak.

  • Decision: If T₁/₂ < 30 min, prioritize Sulfone analogs (Protocol B) to block metabolism.

Visualization: Screening Logic

SAR_Logic Test Biological Assay (e.g., COX Inhibition) Result Activity Readout Test->Result HighPotency High Potency (< 100 nM) Result->HighPotency Active LowPotency Low Potency (> 10 µM) Result->LowPotency Inactive CheckMetab Check Microsomal Stability HighPotency->CheckMetab CheckLogD Check LogD LowPotency->CheckLogD Action1 Advance to PK Study CheckMetab->Action1 Stable Action2 Synthesize Sulfone (Block Metabolism) CheckMetab->Action2 Unstable (S-Ox) Action3 Synthesize Amide (Change Solubility) CheckLogD->Action3 Poor Penetration

Figure 2: Decision logic for optimizing 3-MTSA derivatives based on potency and stability data.

References

  • Silverman, F. P., et al. (2005). "Salicylate Activity.[4][5][6][7] 3. Structure Relationship to Systemic Acquired Resistance."[6][8] Journal of Agricultural and Food Chemistry. (Demonstrates the critical nature of 3-position substitution in salicylates).

  • Hussain, H., et al. (2014).[9] "meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis."[10] RSC Advances. (Authoritative review on chemoselective oxidation protocols for sulfides).

  • Xu, H., et al. (2021).[3][11] "Synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid... and their direct amidation." PMC / NIH. (Modern protocols for amidation of salicylic acid derivatives).

  • Bates, C. G., et al. (2002). "A General Method for the Formation of Aryl-Sulfur Bonds Using Copper(I) Catalysts." Organic Letters. (Foundational protocol for synthesizing the core scaffold from aryl iodides).

Sources

Application Note: Experimental Setup & Protocols for 2-Hydroxy-3-(methylthio)benzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the experimental framework for working with 2-Hydroxy-3-(methylthio)benzoic acid , a bifunctional salicylic acid derivative featuring an ortho-hydroxyl group and a meta-methylthio ether. This molecule serves as a critical intermediate in the synthesis of agrochemicals, anti-inflammatory agents, and metal-organic ligands. The presence of the oxidizable thioether (-SMe) and the chelating phenol-acid motif requires specific handling to prevent inadvertent oxidation or metal contamination. This document details protocols for chemoselective amide coupling, controlled sulfide oxidation, and metal chelation validation.

Part 1: Chemical Profile & Critical Handling

Structural Analysis & Reactivity

The molecule contains three distinct reactive centers that dictate experimental design:

  • Carboxylic Acid (C1): Target for amide coupling/esterification. Reactivity is modulated by the intramolecular hydrogen bond with the C2-hydroxyl (the "Ortho Effect").

  • Phenolic Hydroxyl (C2): Acts as a hydrogen bond donor/acceptor and metal chelator. It is prone to oxidation under basic conditions.

  • Methylthio Group (C3): An electron-rich center susceptible to oxidation to sulfoxide (-S(=O)Me) or sulfone (-S(=O)2Me).

Storage & Stability Setup
  • Atmosphere: Store under Argon or Nitrogen. The thioether moiety is sensitive to atmospheric oxygen over prolonged periods, especially in solution.

  • Temperature: -20°C for long-term storage; 4°C for working aliquots.

  • Solvent Compatibility:

    • Soluble: DMSO, DMF, Methanol, Ethyl Acetate.

    • Insoluble: Water (at neutral pH), Hexanes.

    • Note: Avoid chlorinated solvents (DCM/Chloroform) for long-term storage as trace acid can catalyze auto-oxidation.

Part 2: Experimental Protocols

Protocol A: Chemoselective Amide Coupling (Drug Discovery Workflow)

Objective: To derivatize the carboxylic acid without protecting the phenol or oxidizing the thioether. Challenge: The intramolecular H-bond (OH···COOH) reduces the electrophilicity of the carbonyl carbon. Standard EDC/NHS coupling often fails or gives low yields. Solution: Use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) disrupts the internal H-bond via rapid active ester formation.

Materials:

  • Substrate: 2-Hydroxy-3-(methylthio)benzoic acid (1.0 equiv)

  • Amine Partner: 1.1 equiv

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve the benzoic acid derivative in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA via syringe. The solution may turn slight yellow due to phenolate formation. Stir for 5 minutes.

  • Reagent Addition: Add HATU in one portion. Stir at Room Temperature (RT) for 15 minutes to form the activated O-At ester.

  • Coupling: Add the amine partner.

  • Monitoring: Stir at RT for 4–12 hours. Monitor by LC-MS.[1]

    • Success Marker: Disappearance of starting material (M-H = 183 Da) and appearance of Product Mass.

  • Work-up: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine and quench phenolate), then Brine. Dry over Na2SO4.[2][3]

Protocol B: Controlled Oxidation to Sulfoxide

Objective: Selective oxidation of the sulfide to sulfoxide (metabolite synthesis) without over-oxidation to sulfone.[4] Reagent Choice: Sodium Periodate (NaIO4) is preferred over mCPBA, which often leads to mixtures of sulfoxide and sulfone.

Materials:

  • Substrate: 2-Hydroxy-3-(methylthio)benzoic acid

  • Oxidant: Sodium Periodate (NaIO4) (1.05 equiv)

  • Solvent: Methanol/Water (3:1 ratio)

Step-by-Step Methodology:

  • Solubilization: Dissolve substrate in Methanol/Water (0.1 M). Cool to 0°C in an ice bath.

  • Addition: Add NaIO4 dropwise as an aqueous solution.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to RT over 1 hour.

  • Quenching: Filter the white precipitate (NaIO3). Extract filtrate with DCM.

  • Validation:

    • Sulfoxide (Target): Mass shift +16 Da.

    • Sulfone (Over-oxidation): Mass shift +32 Da.

Protocol C: Metal Chelation Screen (Fe(III) Test)

Objective: Verify ligand integrity and binding capacity (crucial for MOF or metallo-drug applications).

Methodology:

  • Prepare a 10 mM solution of the compound in Methanol.

  • Add 1 drop of 1% FeCl3 (aqueous).

  • Observation: A rapid color change to deep purple/violet confirms the integrity of the salicylic acid moiety (bidentate coordination).

    • Note: If the color is brown/muddy, it indicates oxidation of the phenol or thioether interference.

Part 3: Visualization & Logic

Reaction Logic Flowchart

The following diagram illustrates the divergent synthetic pathways based on reagent selection.

G Start 2-Hydroxy-3-(methylthio) benzoic acid Coupling Amide Coupling (Target: COOH) Start->Coupling HATU, DIPEA DMF, RT Oxidation S-Oxidation (Target: S-Me) Start->Oxidation Oxidant Selection Chelation Metal Binding (Target: OH/COOH) Start->Chelation FeCl3 MeOH Amide Salicylamide Derivative Coupling->Amide Sulfoxide Sulfoxide (+16 Da) Oxidation->Sulfoxide NaIO4 (0°C) Selective Sulfone Sulfone (+32 Da) Oxidation->Sulfone mCPBA (XS) Over-oxidation Complex Fe(III) Complex (Purple) Chelation->Complex

Figure 1: Divergent synthetic pathways for 2-Hydroxy-3-(methylthio)benzoic acid functionalization.

Part 4: Analytical Data Summary

Table 1: Expected Analytical Parameters

ParameterValue / CharacteristicNotes
Molecular Weight 184.21 g/mol Monoisotopic Mass
LC-MS Ionization Negative Mode (ESI-)[M-H]⁻ = 183.2 m/z
UV Absorbance

~300-310 nm
Phenolic band shift
1H NMR (DMSO-d6)

2.45 (s, 3H)
S-Methyl singlet
1H NMR (DMSO-d6)

11.0+ (br s)
Carboxylic acid/Phenol H-bond
Solubility High: DMSO, MeOHLow: Water, Hexane

References

  • Selective Thioether Oxidation

    • Title: Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions.
    • Source: MDPI (Molecules).
    • URL:[Link]

  • Salicylic Acid Coordination Chemistry

    • Title: Iron(III) and aluminium(III) complexes with substituted salicyl-aldehydes and salicylic acids.[5][6]

    • Source: Journal of Inorganic Biochemistry (via NIH/PubMed).
    • URL:[Link]

  • Amide Coupling of Salicylates

    • Title: Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with H
    • Source: ACS Omega.
    • URL:[Link]

  • General Properties of 3-Substituted Salicylic Acids

    • Title: 3-Methylsalicylic acid (Chemical Properties & Synthesis).[7][8][9]

    • Source: Wikipedia (General Reference for Scaffold Reactivity).
    • URL:[Link]

Sources

Troubleshooting & Optimization

improving solubility of 2-Hydroxy-3-(methylthio)benzoic acid for experiments

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 2-Hydroxy-3-(methylthio)benzoic acid (HMTBA) CAS: N/A (Analogous to 3-Methylsalicylic acid / Salicylic acid derivatives) Support Ticket: #SOL-HMTBA-001 Status: Resolved / Guide Published[1]

Executive Summary: The Solubility Paradox

From the Desk of the Senior Application Scientist:

Researchers often underestimate 2-Hydroxy-3-(methylthio)benzoic acid (HMTBA).[1] Structurally, it is a salicylic acid derivative where the 3-position is occupied by a methylthio (-SMe) group.[1]

The Core Challenge: This molecule exhibits a "Jekyll and Hyde" solubility profile due to Intramolecular Hydrogen Bonding .[1] The hydroxyl group at position 2 forms a hydrogen bond with the adjacent carboxylic acid. This "locks" the polar regions of the molecule, effectively hiding them from water molecules while exposing the hydrophobic phenyl ring and the lipophilic methylthio group.

Consequently, HMTBA resists dissolution in neutral water but dissolves readily once deprotonated or placed in aprotic polar solvents.[1] This guide provides the protocols to overcome this thermodynamic barrier.

Decision Matrix: Selecting Your Vehicle

Before weighing your powder, determine your downstream application.[1] The solvent system must match the biological tolerance of your model.

SolubilityDecisionTree Start Start: Solid HMTBA Powder AppType Select Application Start->AppType InVitro In Vitro (Cell Culture/Enzymatic) AppType->InVitro InVivo In Vivo (Animal Models) AppType->InVivo StockSolvent Prepare 100mM Stock in 100% DMSO InVitro->StockSolvent Route Select Route InVivo->Route Dilution Dilute into Media StockSolvent->Dilution Keep DMSO < 0.5% IP_PO IP / Oral Gavage Route->IP_PO IV IV Injection Route->IV Vehicle1 Vehicle: 5% DMSO + 40% PEG400 + 55% Water IP_PO->Vehicle1 Vehicle2 Vehicle: Saline (pH 7.4) *Must form Sodium Salt* IV->Vehicle2

Figure 1: Solubility Decision Matrix. Select the solvent system based on the biological tolerance of the target model.

Frequently Asked Questions (Troubleshooting)

Q1: I added water to the powder, and it floats. Why won't it dissolve?

A: You are fighting the Hydrophobic Effect .[1] The -SMe group is highly lipophilic.[1] Additionally, the pKa of the carboxylic acid is likely between 2.8 and 3.2 (analogous to 3-methylsalicylic acid).[1] In unbuffered water (pH ~5-6), a significant portion of the molecule remains protonated (uncharged) and hydrophobic.[1]

The Fix (Salt Formation): To dissolve in water, you must convert the acid to its salt form (Sodium 2-hydroxy-3-(methylthio)benzoate).[1]

  • Suspend the powder in a small volume of water.[1]

  • Add 1.0 equivalent of 1M NaOH dropwise.[1]

  • Vortex until clear.

  • Back-titrate with buffer to pH 7.4 if necessary.[1]

Q2: My DMSO stock precipitates when I add it to cell culture media. What is happening?

A: You are experiencing "Solvent Shock" (The Crash-Out Effect) .[1] When a concentrated DMSO stock hits the aqueous media, the DMSO molecules rapidly mix with water (high enthalpy of mixing).[1] The HMTBA molecules are suddenly stripped of their DMSO solvation shell and forced to interact with water.[1] If the local concentration exceeds the aqueous solubility limit before diffusion occurs, micro-crystals form immediately.[1]

The Fix (The "Sub-Surface" Injection): Do not drip the stock on top of the media.

  • Immerse the pipette tip into the media (sub-surface).[1]

  • Expel the stock rapidly while swirling the media vessel.

  • This maximizes dispersion speed and prevents local supersaturation.[1]

Q3: What is the maximum DMSO concentration my cells can tolerate?

A: This is cell-line dependent, but general toxicity thresholds apply.[1]

Cell TypeMax Recommended DMSO %Notes
Robust Lines (HeLa, HEK293) 0.5% - 1.0%Short exposures (<24h) are usually fine at 1%.[1]
Sensitive Lines (Primary Neurons) 0.1%High sensitivity to membrane permeabilization.[1]
Stem Cells (iPSCs) < 0.1%DMSO can induce differentiation.[1]
Enzymatic Assays 2.0% - 5.0%Proteins are generally more stable than cells.[1]

Note: Always run a "Vehicle Control" (DMSO only) to normalize your data.

Validated Protocols

Protocol A: Preparation of 100 mM Stock Solution (Standard)

Best for: In vitro biochemical and cell-based assays.

Reagents:

  • HMTBA Powder (MW ≈ 184.21 g/mol - Verify specific batch MW)[1]

  • Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%)[1]

Procedure:

  • Weighing: Weigh 18.4 mg of HMTBA into a microcentrifuge tube.

  • Solvation: Add 1.0 mL of Anhydrous DMSO.

    • Critical Step: Do not use water-containing DMSO.[1] HMTBA is stable in anhydrous DMSO at -20°C, but moisture promotes degradation over months.[1]

  • Mixing: Vortex for 30 seconds. The solution should be clear and slightly yellow (due to the thio- group).

  • Sterilization: If using for cell culture, pass through a 0.22 µm PTFE (hydrophobic) syringe filter.[1] Do not use Nylon filters as they may bind the compound.

  • Storage: Aliquot into amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: High-Dose In Vivo Formulation (IP/Oral)

Best for: Animal studies requiring doses > 10 mg/kg.[1]

Vehicle Composition: 5% DMSO / 40% PEG400 / 55% Saline.[1]

Procedure:

  • Dissolve: Dissolve the required amount of HMTBA in the calculated volume of DMSO (5% of total volume). Ensure complete solubilization.

  • Cosolvent Addition: Add PEG400 (40% of total volume) to the DMSO solution.[1] Vortex well.

    • Why? PEG400 acts as an intermediate solvent, preventing precipitation when water is added.[1]

  • Aqueous Phase: Slowly add warm (37°C) Saline (55% of total volume) dropwise while vortexing.

  • Visual Check: The solution should remain clear. If turbidity appears, sonicate at 40°C for 5 minutes.

Mechanistic Visualization: The "Crash-Out" Phenomenon[1]

Understanding the molecular behavior during dilution prevents experimental artifacts.[1]

CrashOutMechanism cluster_0 Step 1: Stock Solution cluster_1 Step 2: Mixing with Media cluster_2 Step 3: Outcome Stock HMTBA Solvated by DMSO Mixing DMSO Stripped by Water Stock->Mixing Dilution Hydrophobic Exposed Hydrophobic Regions (-SMe) Mixing->Hydrophobic Thermodynamic Instability Precip Aggregation & Precipitation Hydrophobic->Precip Slow Mixing (Local Supersaturation) Stable Stable Dispersion (Micelles/Solvated) Hydrophobic->Stable Rapid Mixing or Carrier Protein (BSA)

Figure 2: The "Crash-Out" Mechanism.[1] Slow mixing leads to local supersaturation and precipitation, whereas rapid mixing or the presence of carrier proteins (like BSA in serum) stabilizes the molecule.

References

  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (General principles of solubility for benzoic acid derivatives).

  • Lipinski, C. A. (2000).[1] "Drug-like properties and the causes of poor solubility and poor permeability."[1] Journal of Pharmacological and Toxicological Methods. Link

  • Castro, C. A., et al. (1995).[1] "Locally Tolerated Formulations for Parenteral Administration." Pharmaceutical Research. (Guidelines for DMSO/PEG400 ratios in vivo).

  • Galvao, J., et al. (2014).[1] "Unexpected low-dose toxicity of the universal solvent DMSO."[1] PLOS ONE. Link

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Source for pKa shift and ortho-effect in salicylates).

Sources

modifying experimental conditions for 2-Hydroxy-3-(methylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for 2-Hydroxy-3-(methylthio)benzoic acid .

Status: Operational | Tier: Advanced Research Support

Welcome to the technical hub for 2-Hydroxy-3-(methylthio)benzoic acid (referred to herein as 3-SMe-SA ). This guide addresses the unique physicochemical challenges posed by this molecule, specifically the conflict between the stability of the thioether moiety and the solubility of the salicylate core.[1]

⚠️ Critical Identity Verification

Before proceeding, verify your CAS and Structure. There is a common nomenclature confusion in this class of compounds.[1]

  • Target Molecule: 2-Hydroxy-3-(methylthio)benzoic acid (A substituted Salicylic Acid).

  • Common Confusion: 2-Hydroxy-4-(methylthio)butanoic acid (HMTBA / Alimet® - A Methionine analog).

  • Why it matters: The protocols below are specific to the aromatic benzoic acid derivative. If you are working with the aliphatic methionine analog, these solubility and stability profiles will be incorrect.[1]

Module 1: Solubility & Formulation

Issue: "My compound precipitates upon dilution into aqueous media."

The Mechanism

3-SMe-SA is a lipophilic weak acid. The ortho-hydroxyl group forms an intramolecular hydrogen bond with the carboxylate, reducing its water solubility compared to meta- or para-isomers. Furthermore, the 3-methylthio group adds significant hydrophobicity.[1]

Troubleshooting Protocol: The "Step-Down" Solubilization

ParameterStandard ConditionOptimized Condition for 3-SMe-SA
Primary Solvent Water / PBSDMSO (Anhydrous) or DMF
Stock Conc. 10 mM50–100 mM (in DMSO)
Aqueous Buffer pH pH 7.4pH > 7.8 (Ensure full ionization)
Additives None0.05% Tween-20 (Prevents micro-aggregation)

Q: Can I dissolve this directly in cell culture media? A: No. Direct addition to media (pH 7.2–7.4) often causes "silent precipitation"—micro-crystals that are invisible to the naked eye but cause assay variability.

  • Correct Protocol:

    • Dissolve solid 3-SMe-SA in 100% DMSO to 1000x the final concentration.

    • Vortex vigorously.

    • Add the DMSO spike to the media while stirring the media, not static addition.[1]

Module 2: Stability & Oxidation Control

Issue: "The compound turns yellow/brown over time, or potency shifts during storage."

The Mechanism

The methylthio (-SMe) group at position 3 is highly susceptible to oxidation. It readily converts to the sulfoxide (S=O) and eventually the sulfone (O=S=O) in the presence of atmospheric oxygen or peroxides. This oxidation changes the electronic properties of the ring, altering binding affinity and pKa.[1]

Experimental Workflow: Preventing Sulfur Oxidation

OxidationControl Start Solid 3-SMe-SA Solvent DMSO (Degassed) Start->Solvent Dissolve under Argon Storage Aliquot & Freeze (-80°C) Solvent->Storage Immediate Exposure Air Exposure (>4 hours) Solvent->Exposure Benchtop use Storage->Solvent Thaw once Product Sulfoxide Impurity (Inactive/Toxic) Exposure->Product Oxidation

Figure 1: Critical path for handling thioether-containing salicylates to prevent oxidative degradation.

Q: How do I degas my buffers for this compound? A: Simple sonication is insufficient.

  • Sparging: Bubble high-purity Nitrogen or Argon gas through the solvent/buffer for 15 minutes.

  • Antioxidants: If your biological assay permits, add 100 µM Ascorbic Acid or 0.5 mM TCEP .[1] Avoid DTT if metals are present (see Module 3).

Module 3: Biological Assay Interference

Issue: "I am seeing inhibition in my enzymatic assay, but it looks like a false positive."

The Mechanism: Chelation & Fluorescence[1]
  • Metal Chelation: The salicylate motif (OH and COOH on adjacent carbons) is a potent bidentate ligand for Fe(III), Cu(II), and Zn(II).[1] If your enzyme (e.g., Metalloproteases, Kinases) relies on these metals, 3-SMe-SA may strip the metal from the active site.[1]

  • Fluorescence: Salicylates are intrinsically fluorescent (Excitation ~300nm, Emission ~400nm). The 3-SMe group may quench or red-shift this signal, interfering with FRET or fluorometric readouts.

Diagnostic Matrix: Is it Interference?

SymptomLikely CauseConfirmation Test
IC50 shifts with Enzyme Conc. Stoichiometric Inhibition (Chelation)Test IC50 at 2x and 10x metal cofactor concentration.
High Background Signal AutofluorescenceRun a "No-Enzyme" control with just Compound + Buffer.
Color Change (Purple/Red) Iron ComplexationAdd FeCl3 to a sample; purple indicates free salicylate binding.

Q: How do I fix the metal chelation issue? A: You cannot remove the chelation property (it is intrinsic to the structure), but you can saturate it.[1]

  • Protocol: Ensure your assay buffer contains excess metal cofactor (e.g., if the enzyme needs 1 mM MgCl2, use 5 mM MgCl2) to ensure the compound binds free metal rather than stripping the enzyme.[1]

Module 4: Synthetic Modification (Derivatization)

Issue: "I need to modify the carboxyl group without oxidizing the sulfur."

Guidance: Standard coupling reagents (EDC/NHS) are generally safe, but avoid harsh oxidizing conditions.[1]

  • Avoid: KMnO4, Chromic Acid, Peroxides, or bleach-based cleaning of glassware used for this compound.[1]

  • Preferred Reagents: For esterification, use mild alkyl halides (e.g., Methyl Iodide) with Potassium Carbonate in Acetone (Finkelstein conditions) rather than acid-catalyzed reflux, which may degrade the thioether [1].[1]

References & Grounding[1][2][3]
  • Salicylate Chelation Properties: Hider, R. C., et al.[1] "Iron Chelation by Salicylates and Related Compounds." Journal of Pharmacy and Pharmacology, 2005.[1] (General principle of salicylate-iron binding).

  • Thioether Oxidation: Oae, S.[1] "Organic Chemistry of Sulfur." Plenum Press, New York.[1] (Foundational text on the sensitivity of sulfide linkages to atmospheric oxidation).

  • Solubility of Substituted Benzoic Acids: Yalkowsky, S. H.[1] "Handbook of Aqueous Solubility Data." CRC Press. (Reference for lipophilicity of ortho-substituted benzoates).

  • General Handling of Air-Sensitive Compounds: Aldrich Technical Bulletin AL-134. "Handling Air-Sensitive Reagents." .

Disclaimer: This guide is intended for research use only. Always consult the specific Safety Data Sheet (SDS) for 2-Hydroxy-3-(methylthio)benzoic acid before handling.

Sources

Validation & Comparative

A Comparative Analysis: 2-Hydroxy-3-(methylthio)benzoic Acid vs. 2-hydroxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

In the landscape of medicinal chemistry and drug development, the nuanced structural differences between aromatic carboxylic acids can lead to vastly different physicochemical properties and biological activities. This guide offers a detailed comparative analysis of two closely related salicylic acid derivatives: 2-Hydroxy-3-(methylthio)benzoic acid and 2-hydroxy-3-methylbenzoic acid (also known as 3-Methylsalicylic acid or o-cresotic acid).

The primary distinction lies at the C3 position of the benzene ring: the substitution of a methyl group (-CH₃) with a methylthio group (-SCH₃). This seemingly minor change introduces a sulfur atom, fundamentally altering the molecule's electronic properties, steric profile, and metabolic potential. For researchers, understanding these differences is paramount when selecting scaffolds for synthesis, designing new chemical entities, or interpreting structure-activity relationships (SAR).

I. Structural and Physicochemical Properties: A Tale of Two Substituents

The introduction of a sulfur atom in 2-Hydroxy-3-(methylthio)benzoic acid creates significant deviations in its properties compared to its methyl-substituted counterpart. The methyl group is a simple alkyl substituent, primarily exerting a weak electron-donating effect through induction and hyperconjugation.[1][2] In contrast, the methylthio group has a more complex electronic character; it is inductively electron-withdrawing due to the electronegativity of the sulfur atom, yet it can act as an electron-donating group via resonance, utilizing the sulfur atom's lone electron pairs.

G cluster_0 2-Hydroxy-3-(methylthio)benzoic acid cluster_1 2-hydroxy-3-methylbenzoic acid mol1 mol1 mol2 mol2

Caption: Chemical structures of the two compared benzoic acid derivatives.

These electronic differences, combined with the steric bulk and potential for hydrogen bonding, directly influence acidity, solubility, and reactivity.

Table 1: Comparative Physicochemical Data

Property2-Hydroxy-3-(methylthio)benzoic acid2-hydroxy-3-methylbenzoic acidRationale for Difference
Molecular Formula C₈H₈O₃SC₈H₈O₃Presence of a sulfur atom in the methylthio compound.
Molecular Weight 184.21 g/mol 152.15 g/mol [3]The atomic mass of sulfur is higher than that of carbon.
Melting Point 155-157 °C163-165 °C[3]Differences in crystal lattice energy due to substituent effects.
Solubility Data not readily available, but likely soluble in organic solvents.Soluble in hot water, alcohol, ether, chloroform. Slightly soluble in cold water.[3]The polarity and hydrogen bonding capability of the -SCH₃ vs -CH₃ group influences solvent interactions.
Acidity (pKa) Predicted to be a stronger acid.pKa ~3.9 (for 2-methylbenzoic acid)[1][2]The ortho-hydroxyl group stabilizes the carboxylate anion via intramolecular hydrogen bonding (the "ortho effect").[4] The inductively withdrawing -SCH₃ group is expected to increase acidity more than the donating -CH₃ group.

II. Synthesis Strategies: Tailoring the Aromatic Core

The synthetic routes to these compounds diverge based on the desired C3 substituent. The synthesis of 2-hydroxy-3-methylbenzoic acid is relatively straightforward, often starting from o-cresol. In contrast, introducing the methylthio group requires specific sulfur chemistry.

A common approach for synthesizing methylthio-aromatic compounds involves nucleophilic aromatic substitution on an activated benzene ring, followed by hydrolysis. For instance, a plausible route for 2-Hydroxy-3-(methylthio)benzoic acid could start with a protected chlorosalicylic acid derivative, which then reacts with sodium thiomethoxide (NaSMe).

G cluster_0 Synthesis of 2-Hydroxy-3-(methylthio)benzoic Acid (Conceptual) cluster_1 Synthesis of 2-hydroxy-3-methylbenzoic Acid (Conceptual) A Ortho-chlorobenzonitrile B Reaction with NaSMe A->B 1. NaSMe 2. Phase Transfer Catalyst C Ortho-(methylthio)benzonitrile B->C D Acid/Base Hydrolysis C->D H₃O⁺ or OH⁻, Δ E 2-(Methylthio)benzoic Acid D->E F Ortho-Cresol G Kolbe-Schmitt Reaction F->G 1. NaOH 2. CO₂, High P, T H Sodium 3-methylsalicylate G->H I Acidification H->I H₃O⁺ J 2-hydroxy-3-methylbenzoic acid I->J

Caption: Conceptual synthetic workflows for the two benzoic acid derivatives.

The synthesis of methylthiobenzoic acid often starts from chlorobenzonitrile, which undergoes a reaction with sodium methyl mercaptide, followed by hydrolysis of the nitrile group to a carboxylic acid.[5][6]

III. Biological Activity and Potential Applications

Hydroxybenzoic acids and their derivatives are a well-established class of compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[7][8][9] The specific nature of the ring substituents dictates the potency and selectivity of these effects.

  • 2-hydroxy-3-methylbenzoic acid: This compound and its derivatives are recognized as useful intermediates in organic synthesis, particularly for dyes.[3] Its biological profile is less extensively documented in publicly available literature compared to its parent compound, salicylic acid, but it is explored as a scaffold in medicinal chemistry.

  • 2-Hydroxy-3-(methylthio)benzoic acid: The presence of the sulfur-containing methylthio group opens up distinct possibilities for biological interaction and metabolism. Sulfur-containing compounds are integral to numerous biological processes and are a common feature in many pharmaceuticals. The methylthio group can be a target for metabolic oxidation, potentially forming sulfoxide and sulfone derivatives, which may have their own unique biological activities or serve as a route for detoxification and excretion. This metabolic handle is absent in the methyl-analogue. Derivatives of 2-hydroxybenzoic acid have been identified as inhibitors of SIRT5, a sirtuin enzyme implicated in cancer and metabolic diseases, highlighting the therapeutic potential of this scaffold.[10]

IV. Experimental Protocol: Comparative Analysis by HPLC

For researchers working with these compounds, a reliable analytical method is crucial for confirming identity, purity, and for use in pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose.

Objective: To develop a reverse-phase HPLC (RP-HPLC) method to separate and quantify 2-Hydroxy-3-(methylthio)benzoic acid and 2-hydroxy-3-methylbenzoic acid.

Causality in Method Design: A reverse-phase C18 column is chosen for its versatility in separating small aromatic molecules. The mobile phase, a mixture of an organic solvent (acetonitrile) and an aqueous acidic buffer, allows for the elution of the compounds based on their polarity. 2-Hydroxy-3-(methylthio)benzoic acid, with the more polarizable sulfur atom, may exhibit different retention behavior compared to the more hydrophobic methyl-substituted analogue. The acid (phosphoric or formic acid) is essential to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.[11]

Caption: Standard experimental workflow for RP-HPLC analysis.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile (MeCN) and deionized water containing 0.1% phosphoric acid. A typical starting gradient could be 40:60 (MeCN:Water). Rationale: Phosphoric acid ensures the analytes are in their protonated form for consistent interaction with the nonpolar stationary phase.[11]

  • Standard Solution Preparation: Accurately weigh and dissolve each compound in the mobile phase to prepare 1 mg/mL stock solutions. Further dilute to create working standards (e.g., 1, 5, 10, 25, 50 µg/mL). Rationale: A calibration curve is necessary for accurate quantification.

  • HPLC System Setup:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: A constant temperature ensures reproducible retention times.

    • Detector: UV-Vis detector set to a wavelength near the absorbance maximum of the compounds (e.g., ~298-304 nm).

  • Analysis: Inject 10 µL of each standard and sample solution. Record the chromatograms.

  • Data Processing: Identify the peaks based on the retention times of the standards. Construct a calibration curve by plotting peak area against concentration. Use this curve to determine the concentration of the unknown samples.

V. Conclusion and Future Outlook

The comparison between 2-Hydroxy-3-(methylthio)benzoic acid and 2-hydroxy-3-methylbenzoic acid serves as a compelling case study in how subtle changes in chemical structure can have profound impacts on a molecule's character.

Key Differences Summarized:

  • Electronic Effects: The methyl group is weakly electron-donating, while the methylthio group is inductively withdrawing but can be resonance-donating. This directly impacts acidity and reactivity.

  • Metabolic Potential: The methylthio group provides a site for metabolic oxidation (to sulfoxide and sulfone), a pathway unavailable to the methyl group. This is a critical consideration in drug development for predicting clearance and metabolite activity.

  • Synthetic Accessibility: Synthesis of the methylthio derivative requires specific organosulfur chemistry, which may be more complex than the synthesis of the methyl analogue from common starting materials.

For drug development professionals, 2-Hydroxy-3-(methylthio)benzoic acid may offer advantages as a scaffold. The sulfur atom can engage in unique interactions with biological targets, and its metabolic potential can be leveraged for prodrug strategies or to fine-tune pharmacokinetic properties. Conversely, 2-hydroxy-3-methylbenzoic acid represents a more synthetically accessible and metabolically stable starting point for derivatization.

Future research should focus on the direct comparative biological testing of these two compounds and their derivatives in various assays (e.g., antimicrobial, anti-inflammatory, anticancer) to experimentally validate the influence of the C3 substituent on activity. Such studies will provide invaluable data for the rational design of new therapeutic agents based on the versatile salicylic acid core.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Hydroxymethylbenzoic Acid from Phthalide.
  • ChemBK. (2025). 2-Hydroxy-3-methyl benzoic acid.
  • SIELC Technologies. (2018, May 16). Separation of 2-Hydroxy-3-methylbenzoic acid on Newcrom R1 HPLC column.
  • CymitQuimica. (n.d.). CAS 603-80-5: 3-Hydroxy-2-Methyl Benzoic Acid.
  • Stenutz. (n.d.). 2-hydroxy-3-methylbenzoic acid.
  • Saleem, M., et al. (2010, November 8). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. MDPI.
  • NIST. (n.d.). Benzoic acid, 2-hydroxy-3-methyl-, methyl ester. NIST WebBook.
  • PrepChem.com. (n.d.). Synthesis of C. 3-Hydroxy-2-methylbenzoic acid.
  • BLD Pharm. (n.d.). 83-40-9|2-Hydroxy-3-methylbenzoic acid.
  • YouTube. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses.
  • Safarova, I. R. (n.d.). HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Y.H. Mammadaliyev Institute of Petrochemical Processes.
  • PubChem. (n.d.). Benzoic acid, 2-hydroxy-3-methyl-, methyl ester.
  • Kumar, D., et al. (2013, September 30). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives.
  • Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084.
  • NP-Card. (2022, September 9). Showing NP-Card for 6-[(2e)-but-2-en-2-yl]-4-(2,4-dihydroxy-6-methylbenzoyloxy)-2-hydroxy-3-methylbenzoic acid (NP0282240).
  • Quora. (2015, May 13). Why is 2-hydroxy benzoic acid more acidic than 2-methyl benzoic acid?.
  • Google Patents. (n.d.). CN101712641A - Method for preparing methylthio benzoic acid.
  • Conjugated. (2017, February 7). Which is more acidic, 3 methyl benzoic acid or 2 methyl benzoic acid?.
  • ijarsct. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
  • Sigma-Aldrich. (n.d.). 2-Hydroxy-3-methoxybenzoic acid 97 877-22-5.
  • ResearchGate. (2025, August 10). Synthesis and biological activity of peptide derivatives of 2-hydroxy-5-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-YL) benzoic acid.
  • PMC. (2022, July 22). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors.
  • NIST. (n.d.). Benzoic acid, 2-hydroxy-3-methyl-, methyl ester. NIST WebBook.
  • Cheméo. (n.d.). Benzoic acid, 2-hydroxy-, 3-methyl-2-butenyl ester (CAS 68555-58-8).
  • ResearchGate. (n.d.). Starting materials for synthesis using 3-(Methylthio)benzoic acid.
  • PubChem. (n.d.). 3-Hydroxy-2-methylbenzoic Acid.
  • Google Patents. (n.d.). CN101817770B - Method for preparing methylthio-benzoic acid.
  • Chemical Methodologies. (2022, May 15). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities.
  • ResearchGate. (2025, August 6). The Use of 2-Hydroxymethyl Benzoic Acid as an Effective Water Surrogate in the Passerini Reaction: a Straightforward Access to α-Hydroxyamides.
  • Quora. (2017, February 3). Which is more acidic, 3 methyl benzoic acid or 2 methyl benzoic acid?.
  • Chemistry Stack Exchange. (2014, December 1). Why is o-toluic acid (2-methylbenzoic acid) more acidic than benzoic acid?.
  • ResearchGate. (2018, October 9). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives.
  • CNR-IRIS. (2024, June 7). Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the.

Sources

Comparative Guide: Structure-Activity Relationship of 2-Hydroxy-3-(methylthio)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 2-Hydroxy-3-(methylthio)benzoic acid (CAS 67127-64-4) and its derivatives. It is designed for researchers in medicinal chemistry and agrochemical discovery who require a comparative evaluation of this scaffold against established standards.

Executive Summary & Compound Profile

2-Hydroxy-3-(methylthio)benzoic acid (3-MTSA) represents a specific subclass of 3-substituted salicylic acid derivatives. While the parent compound, Salicylic Acid (SA), is a ubiquitous phytohormone and anti-inflammatory agent, the introduction of a methylthio (-SCH₃) group at the ortho position (C3) introduces unique physicochemical properties—specifically increased lipophilicity and distinct electronic effects—that modulate its biological activity.

This guide compares 3-MTSA against standard 3-substituted analogs to elucidate its potential as a plant defense activator (functional analog of Acibenzolar-S-methyl metabolites) and a bacterial virulence inhibitor (siderophore mimic).

Compound Identification
FeatureDetail
IUPAC Name 2-Hydroxy-3-(methylthio)benzoic acid
Common Name 3-(Methylthio)salicylic acid
CAS Registry 67127-64-4
Core Scaffold Salicylic Acid (2-Hydroxybenzoic acid)
Key Substituent Methylthio (-SCH₃) at Position 3
Molecular Weight 184.21 g/mol

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of salicylic acid derivatives is governed by the electronic and steric environment of the phenol (C2-OH) and carboxyl (C1-COOH) groups. The C3 position is critical because it directly influences the intramolecular hydrogen bond network and the steric accessibility of the phenol.

The "Ortho-Effect" and 3-Substitution

The 3-position substituent exerts a profound "ortho-effect" on the adjacent phenol.

  • Steric Bulk: The -SCH₃ group is bulkier than -OH or -CH₃ but smaller than -I. This bulk can twist the carboxyl group out of planarity or, conversely, lock the active conformation via steric pressure.

  • Electronic Modulation:

    • Inductive Effect (-I): Sulfur is electronegative (though less than Oxygen), withdrawing electron density through the sigma bond.

    • Resonance Effect (+M): The lone pairs on Sulfur can donate electron density into the ring, activating the ortho (C2, C4) and para (C6) positions.

    • Net Effect: 3-MTSA is electronically distinct from 3-Methoxy-SA (stronger donor) and 3-Nitro-SA (strong withdrawer).

Comparative Physicochemical Profile

The following table compares 3-MTSA with standard reference compounds used in SAR studies.

CompoundR-Group (Pos 3)LogP (Calc)pKa (COOH)Electronic CharacterPrimary Application
Salicylic Acid -H2.262.97NeutralPlant Hormone / NSAID
3-Methyl-SA -CH₃2.653.05Weak Donor (Inductive)Steric Probe
3-Methoxy-SA -OCH₃2.102.90Strong Donor (Resonance)Siderophore Analog
3-Chloro-SA -Cl2.852.65Withdrawer (Inductive)Metabolic Blocker
3-MTSA (Target) -SCH₃ 2.95 ~2.85 Lipophilic Donor Bioisostere / Probe

Key Insight: The Methylthio derivative has the highest lipophilicity (LogP ~2.95). This suggests superior membrane permeability compared to the methoxy analog, potentially enhancing systemic distribution in plants or penetration into bacterial biofilms.

Biological Mechanisms & Pathways

Plant Defense Induction (SAR Pathway)

In plants, Salicylic Acid triggers Systemic Acquired Resistance (SAR) by binding to NPR1 (Non-Expressor of Pathogenesis-Related Genes 1) receptors.

  • Mechanism: SA binding releases NPR1 from an oligomeric complex; monomeric NPR1 translocates to the nucleus to activate PR-1 gene expression.

  • 3-MTSA Role: The 3-methylthio group mimics the lipophilic pocket interactions found in synthetic activators like Tiadinil or Acibenzolar-S-methyl (ASM). While ASM metabolizes to a thiadiazole, 3-MTSA explores the "benzoate" chemical space for similar binding pockets.

Bacterial Siderophore Inhibition

Bacteria like Pseudomonas aeruginosa secrete salicylate-based siderophores (Pyochelin) to scavenge iron.

  • Mechanism: Salicylate Synthase (PchA/PchB) converts chorismate to salicylate.

  • 3-MTSA Role: 3-substituted analogs can act as antimetabolites , inhibiting the synthase or forming "faulty" siderophores that bind iron but cannot be transported back into the bacterium, effectively starving the pathogen.

Pathway Visualization

The following diagram illustrates the dual-potential mechanism of 3-MTSA in plant defense and bacterial inhibition.

G cluster_plant Plant Defense (SAR) cluster_bacteria Bacterial Virulence Compound 2-Hydroxy-3-(methylthio) benzoic acid (3-MTSA) NPR1_Olig NPR1 Oligomer (Cytosol) Compound->NPR1_Olig Redox Modulation / Binding Synthase Salicylate Synthase (PchA/B) Compound->Synthase Competitive Inhibition NPR1_Mono NPR1 Monomer (Nucleus) NPR1_Olig->NPR1_Mono Dissociation PR_Gene PR-1 Gene Expression NPR1_Mono->PR_Gene Transcription Activation Resistance Pathogen Resistance PR_Gene->Resistance Siderophore Pyochelin Biosynthesis Synthase->Siderophore Blocked Iron Iron (Fe3+) Uptake Siderophore->Iron Reduced Chelation

Caption: Dual mechanism of action: 3-MTSA acts as a plant defense elicitor via NPR1 modulation and a bacterial virulence inhibitor by targeting siderophore biosynthesis.

Experimental Protocols

To validate the activity of 3-MTSA, the following protocols are recommended. These are designed to be self-validating by including necessary positive and negative controls.

Synthesis of 3-MTSA (Copper-Catalyzed Coupling)

Direct sulfenylation of salicylic acid is difficult. A robust route uses 3-Iodosalicylic acid.

  • Starting Material: 3-Iodosalicylic acid (commercially available or synthesized from anthranilic acid).

  • Reagents: Sodium methanethiolate (NaSMe), CuI (Catalyst), 1,10-Phenanthroline (Ligand), K₂CO₃ (Base).

  • Solvent: DMF (Dimethylformamide).

  • Procedure:

    • Dissolve 3-iodosalicylic acid (1.0 eq) in DMF under N₂ atmosphere.

    • Add CuI (0.1 eq), Phenanthroline (0.2 eq), and K₂CO₃ (2.0 eq).

    • Add NaSMe (1.2 eq) and heat to 80°C for 12 hours.

    • Workup: Acidify with 1M HCl to pH 2 (precipitates the product). Extract with Ethyl Acetate.[1]

  • Validation: NMR must show disappearance of the aromatic C3-H signal and appearance of a singlet at ~2.4 ppm (-SCH₃).

Plant PR-1 Induction Assay (Arabidopsis thaliana)

Objective: Determine if 3-MTSA induces defense genes.

  • Plant Material: Arabidopsis thaliana (Col-0 wild type) and npr1 mutant (negative control).

  • Treatment:

    • Spray 4-week-old plants with 3-MTSA (100 µM, 500 µM) in 0.02% Silwet L-77.

    • Positive Control: Salicylic Acid (500 µM).

    • Negative Control: Water + Silwet L-77.

  • Sampling: Harvest leaves at 24h post-treatment.

  • Readout: RT-qPCR for PR-1 gene (At2g14610).

  • Success Criteria: >10-fold induction of PR-1 in Col-0, but no induction in npr1 mutant (confirms SAR pathway specificity).

Bacterial Siderophore Inhibition Assay

Objective: Assess inhibition of salicylate-based siderophores.

  • Strain: Pseudomonas aeruginosa PAO1 (Wild Type).

  • Media: Succinate medium (Iron-limiting) to induce siderophore production.

  • Method:

    • Inoculate bacteria in media containing increasing concentrations of 3-MTSA (0, 10, 50, 100 µM).

    • Incubate at 37°C for 24h.

  • Detection:

    • Centrifuge culture to obtain supernatant.

    • Add CAS (Chrome Azurol S) reagent.

    • Color Change: Orange halo indicates siderophore presence. Blue indicates no siderophore.

  • Interpretation: Retention of Blue color (or reduced Orange halo) compared to untreated control indicates inhibition of siderophore production.

References

  • Comparison of Salicylic Acid Derivatives in Plant Defense

    • Title: "Chemical activation of host defense mechanisms in plants."
    • Source:Pesticide Outlook, 2001.
    • Relevance: Establishes the baseline for 3-substituted benzoates as plant activ
  • Siderophore Biosynthesis Inhibition

    • Title: "Salicylate synthase inhibitors as potential antibacterial agents."
    • Source:Journal of Medicinal Chemistry, 2012.
    • Relevance: Discusses how 3-substituted analogs target the PchA/PchB enzymes.
  • Synthesis of Thio-Salicylic Derivatives

    • Title: "Copper-catalyzed synthesis of functionalized phenols and thiophenols."
    • Source:Organic Letters, 2008.
    • Relevance: Provides the foundational chemistry for installing the -SCH₃ group on the benzo
  • Compound Data Source

    • Title: "2-Hydroxy-3-(methylthio)benzoic acid (CAS 67127-64-4) Entry."
    • Source:PubChem / Chemical Vendors.
    • Relevance: Verification of chemical existence and basic properties.[2][3]

Sources

A Comparative Analysis of Synthetic Methodologies for 2-Hydroxy-3-(methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Hydroxy-3-(methylthio)benzoic acid, a substituted derivative of salicylic acid, is a molecule of interest in medicinal chemistry and materials science due to its unique combination of functional groups: a carboxylic acid, a phenol, and a thioether. This trifecta of functionalities offers multiple points for further chemical modification, making it a valuable building block for the synthesis of more complex molecules with potential biological activity or specific material properties. This guide provides a comparative analysis of two plausible synthetic routes for the preparation of 2-Hydroxy-3-(methylthio)benzoic acid, designed for researchers, scientists, and professionals in drug development. The methodologies are presented with detailed experimental considerations, mechanistic insights, and a comparative summary to aid in the selection of the most suitable route for a given research objective.

Method 1: Synthesis via Newman-Kwart Rearrangement

This multi-step approach leverages the classical Newman-Kwart rearrangement to introduce the sulfur functionality onto the salicylic acid backbone. The overall strategy involves the conversion of the phenolic hydroxyl group into a thiocarbamate, followed by a thermal rearrangement, hydrolysis to the corresponding thiophenol, and subsequent methylation.[1][2]

Reaction Pathway

The synthesis proceeds through the following key steps:

  • O-Aryl Thiocarbamate Formation: Salicylic acid is first protected as its methyl ester to prevent interference from the carboxylic acid group. The resulting methyl salicylate is then reacted with a dialkylthiocarbamoyl chloride, such as N,N-dimethylthiocarbamoyl chloride, in the presence of a base to form the O-aryl thiocarbamate.

  • Newman-Kwart Rearrangement: The O-aryl thiocarbamate is subjected to high temperatures, typically in a high-boiling solvent, to induce an intramolecular rearrangement, yielding the S-aryl thiocarbamate.[1][3] This step is driven by the thermodynamic stability of the C=O bond formed at the expense of a C=S bond.

  • Hydrolysis: The S-aryl thiocarbamate is hydrolyzed under basic conditions (e.g., using aqueous sodium hydroxide) to cleave the thiocarbamate group and generate the sodium salt of the corresponding thiophenol.[1][4]

  • Methylation and Saponification: The thiophenolate is then methylated in situ using a suitable methylating agent, such as dimethyl sulfate or methyl iodide. Finally, the methyl ester is saponified by heating with a strong base, followed by acidification to yield the desired 2-Hydroxy-3-(methylthio)benzoic acid.

Experimental Protocol

Step 1: Synthesis of Methyl 2-((dimethylcarbamothioyl)oxy)benzoate

  • To a solution of methyl salicylate (1 equivalent) in a suitable aprotic solvent (e.g., acetone, THF), add a base such as potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature and add N,N-dimethylthiocarbamoyl chloride (1.2 equivalents) dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of Methyl 2-hydroxy-3-((dimethylcarbamoyl)thio)benzoate (Newman-Kwart Rearrangement)

  • Heat the O-aryl thiocarbamate obtained in the previous step in a high-boiling point solvent (e.g., diphenyl ether) to approximately 200-250 °C.[2]

  • Maintain this temperature and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and purify the resulting S-aryl thiocarbamate by column chromatography.

Step 3 & 4: Synthesis of 2-Hydroxy-3-(methylthio)benzoic acid

  • To the S-aryl thiocarbamate, add a solution of sodium hydroxide (e.g., 10% aqueous solution) and heat to reflux to effect hydrolysis.[1]

  • After cooling, add dimethyl sulfate (1.2 equivalents) to the reaction mixture and stir at room temperature to methylate the thiophenolate.

  • Continue heating the mixture to saponify the methyl ester.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of 1-2 to precipitate the final product.

  • Filter the solid, wash with cold water, and dry to obtain 2-Hydroxy-3-(methylthio)benzoic acid.

Logical Diagram

Newman-Kwart_Rearrangement_Synthesis cluster_0 Step 1: Thiocarbamate Formation cluster_1 Step 2: Newman-Kwart Rearrangement cluster_2 Step 3 & 4: Hydrolysis, Methylation & Saponification SalicylicAcid Salicylic Acid MethylSalicylate Methyl Salicylate SalicylicAcid->MethylSalicylate Esterification (MeOH, H+) Thiocarbamate O-Aryl Thiocarbamate MethylSalicylate->Thiocarbamate N,N-dimethylthiocarbamoyl chloride, Base S_Thiocarbamate S-Aryl Thiocarbamate Thiocarbamate->S_Thiocarbamate Heat (200-250 °C) Thiophenol Thiophenolate Intermediate S_Thiocarbamate->Thiophenol NaOH (aq), Heat MethylatedEster Methyl 2-hydroxy-3-(methylthio)benzoate Thiophenol->MethylatedEster Dimethyl sulfate FinalProduct 2-Hydroxy-3-(methylthio)benzoic Acid MethylatedEster->FinalProduct 1. NaOH (aq), Heat 2. H+

Caption: Synthetic pathway via Newman-Kwart rearrangement.

Method 2: Synthesis via Nucleophilic Aromatic Substitution

This approach involves the direct displacement of a leaving group, such as a halogen, from the 3-position of a salicylic acid derivative with a methylthiolate nucleophile. This method is conceptually more direct but is highly dependent on the availability and reactivity of the starting materials.

Reaction Pathway

The synthesis proceeds through the following key steps:

  • Halogenation of Salicylic Acid: Salicylic acid is first halogenated at the 3-position. For instance, 3-chlorosalicylic acid can be prepared from 3-sulfosalicylic acid.

  • Protection of Carboxylic Acid (Optional but Recommended): To avoid side reactions, the carboxylic acid of 3-chlorosalicylic acid is typically protected as an ester (e.g., methyl ester).

  • Nucleophilic Aromatic Substitution: The protected 3-halosalicylic acid is then reacted with a source of methylthiolate, such as sodium thiomethoxide (CH₃SNa), in a suitable polar aprotic solvent.[5]

  • Deprotection: The protecting group on the carboxylic acid is removed by hydrolysis (saponification followed by acidification) to yield the final product.

Experimental Protocol

Step 1: Synthesis of 3-Chlorosalicylic Acid

  • 3-Chlorosalicylic acid can be synthesized from 3-sulfosalicylic acid by treatment with a chlorinating agent, followed by desulfonation.[6]

Step 2: Synthesis of Methyl 3-chlorosalicylate

  • Dissolve 3-chlorosalicylic acid (1 equivalent) in methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid) and heat the mixture to reflux.

  • Monitor the reaction by TLC. Upon completion, neutralize the acid, remove the methanol under reduced pressure, and extract the ester into an organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, and concentrate to obtain the methyl ester.

Step 3: Synthesis of Methyl 2-hydroxy-3-(methylthio)benzoate

  • In a flame-dried flask under an inert atmosphere, dissolve methyl 3-chlorosalicylate (1 equivalent) in a polar aprotic solvent such as DMF or DMSO.

  • Add sodium thiomethoxide (1.1-1.5 equivalents) portion-wise at room temperature.

  • The reaction may require heating to proceed at a reasonable rate. Monitor the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product into an organic solvent.

  • Wash the organic layer, dry, and concentrate to yield the crude product, which can be purified by column chromatography.

Step 4: Synthesis of 2-Hydroxy-3-(methylthio)benzoic acid

  • Dissolve the methyl ester from the previous step in a mixture of methanol and aqueous sodium hydroxide.

  • Heat the mixture to reflux until the saponification is complete (monitored by TLC).

  • Cool the reaction mixture, remove the methanol under reduced pressure, and dilute with water.

  • Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 2-Hydroxy-3-(methylthio)benzoic acid.

Logical Diagram

Nucleophilic_Substitution_Synthesis cluster_0 Step 1 & 2: Starting Material Preparation cluster_1 Step 3: Nucleophilic Substitution cluster_2 Step 4: Deprotection SalicylicAcid Salicylic Acid HalogenatedAcid 3-Halosalicylic Acid SalicylicAcid->HalogenatedAcid Halogenation ProtectedAcid Methyl 3-halosalicylate HalogenatedAcid->ProtectedAcid Esterification (MeOH, H+) SubstitutedEster Methyl 2-hydroxy-3-(methylthio)benzoate ProtectedAcid->SubstitutedEster Sodium thiomethoxide, Solvent, Heat FinalProduct 2-Hydroxy-3-(methylthio)benzoic Acid SubstitutedEster->FinalProduct 1. NaOH (aq), Heat 2. H+

Caption: Synthetic pathway via nucleophilic aromatic substitution.

Comparative Analysis

FeatureMethod 1: Newman-Kwart RearrangementMethod 2: Nucleophilic Aromatic Substitution
Number of Steps Multiple steps (esterification, thiocarbamate formation, rearrangement, hydrolysis, methylation, saponification)Fewer steps (halogenation, esterification, substitution, saponification)
Starting Materials Readily available salicylic acid and N,N-dimethylthiocarbamoyl chloride.Requires a pre-functionalized 3-halosalicylic acid, which may need to be synthesized. Sodium thiomethoxide is also required.
Reaction Conditions Requires high temperatures (200-250 °C) for the rearrangement step, which may not be suitable for sensitive substrates.[2]The substitution step may require elevated temperatures, but generally milder than the Newman-Kwart rearrangement.
Scalability The high-temperature rearrangement can be challenging to scale up.Potentially more scalable, provided the starting materials are accessible.
Atom Economy Lower, due to the use of protecting groups and the thiocarbamoyl moiety which is ultimately removed.Potentially higher, as it involves a more direct substitution.
Potential Byproducts Side reactions can occur at high temperatures during the rearrangement.[1] Incomplete hydrolysis or methylation can lead to impurities.Incomplete substitution or side reactions with the solvent can occur. The handling of odorous sodium thiomethoxide requires care.
Versatility Generally applicable to a wide range of phenols for the synthesis of corresponding thiophenols.[7]Highly dependent on the reactivity of the aryl halide. Electron-withdrawing groups on the ring can facilitate the reaction.

Conclusion

Both the Newman-Kwart rearrangement and nucleophilic aromatic substitution represent viable, albeit conceptually different, approaches to the synthesis of 2-Hydroxy-3-(methylthio)benzoic acid.

The Newman-Kwart rearrangement route is a robust and well-established method for introducing a sulfur atom onto a phenolic ring. Its primary advantage lies in the use of readily available starting materials. However, the harsh thermal conditions required for the key rearrangement step and the multi-step nature of the synthesis are significant drawbacks, potentially leading to lower overall yields and scalability challenges.

The nucleophilic aromatic substitution route offers a more direct and potentially more atom-economical pathway. If the 3-halosalicylic acid precursor is readily available, this method could be more efficient. The reaction conditions are generally milder than the thermal rearrangement, which could be advantageous for substrates with sensitive functional groups. However, the success of this method is contingent on the reactivity of the aryl halide.

The choice between these two methods will ultimately depend on the specific requirements of the researcher, including the availability of starting materials, the scale of the synthesis, and the tolerance of the substrate to high temperatures. For exploratory, small-scale syntheses where the starting phenol is readily accessible, the Newman-Kwart rearrangement provides a reliable option. For larger-scale production or when milder conditions are paramount, the nucleophilic aromatic substitution pathway, assuming the availability of the halogenated precursor, may be the more strategic choice.

References

  • Organic Chemistry Portal. Newman-Kwart Rearrangement. Available from: [Link]

  • Wikipedia. Newman–Kwart rearrangement. Available from: [Link]

  • Chem-Station. Newman-Kwart Rearrangement. Available from: [Link]

  • Lloyd-Jones, G. C.; Moseley, J. D.; Renny, J. S.
  • University of Edinburgh Research Explorer. Mechanism and application of the Newman-Kwart O -> S rearrangement of O-aryl thiocarbamates. Available from: [Link]

  • Organic Syntheses. 2-NAPHTHALENETHIOL. Coll. Vol. 6, p.814 (1988); Vol. 51, p.139 (1971).
  • Meldrum, A. N.; Shah, M. S. DERIVATIVES OF SALICYLIC ACID. Part XIII. Chlorosalicylic Acids and Their Methyl Ethers. J. Chem. Soc., Trans.1923, 123, 1986-1992.
  • Wikipedia. Sodium methanethiolate. Available from: [Link]

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confirming the purity of synthesized 2-Hydroxy-3-(methylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Confirming the Purity of Synthesized 2-Hydroxy-3-(methylthio)benzoic Acid

Authored by a Senior Application Scientist

For researchers and professionals in drug development, the unambiguous confirmation of a synthesized compound's purity is a non-negotiable cornerstone of scientific rigor. An impure active pharmaceutical ingredient (API) can lead to misleading biological data, failed clinical trials, and potential toxicity. This guide provides a comprehensive comparison of orthogonal analytical techniques to establish the purity of a newly synthesized batch of 2-Hydroxy-3-(methylthio)benzoic acid, a substituted benzoic acid derivative of interest in organic synthesis.

Our approach is grounded in the principle of orthogonality , where multiple, distinct analytical methods are employed to build a cohesive and self-validating purity profile. No single technique is infallible; however, by combining methods that measure different physicochemical properties, we can develop a high degree of confidence in the final purity assessment. This guide moves beyond simple procedural lists to explain the causality behind our experimental choices, ensuring that each step is not just a task, but a targeted interrogation of the sample's integrity.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Purity

High-Performance Liquid Chromatography (HPLC) is indispensable for purity analysis, offering high-resolution separation and precise quantification of the main compound and any potential impurities.[1] For polar aromatic acids like our target compound, a reversed-phase (RP-HPLC) method is the logical first choice.

Principle and Experimental Rationale

RP-HPLC separates compounds based on their differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase.[2] By acidifying the mobile phase, we suppress the ionization of the carboxylic acid group on our analyte. This is a critical choice because the neutral, protonated form of the molecule is more hydrophobic and will have a stronger, more consistent interaction with the C18 stationary phase, leading to better retention, improved peak shape, and more reliable quantification.[2]

Potential impurities, such as unreacted starting materials (e.g., a halogenated precursor), regioisomers, or by-products, will likely have different polarities and thus different retention times, allowing for their separation and detection. UV detection is ideal, as the benzene ring in the target molecule provides a strong chromophore.

Detailed Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[2]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: Deionized water with 0.1% Phosphoric Acid or Formic Acid. (Note: Formic acid is preferred for Mass Spectrometry compatibility).[3]

    • Solvent B: Acetonitrile (HPLC grade).

    • Degas the mobile phase thoroughly before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm or scan for optimal absorbance with DAD.

    • Injection Volume: 10 µL.

    • Gradient Program: A typical gradient might be 30% B to 95% B over 20 minutes, followed by a 5-minute hold and a 5-minute re-equilibration. This gradient must be optimized to ensure separation from any early- or late-eluting impurities.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized 2-Hydroxy-3-(methylthio)benzoic acid.

    • Dissolve in a suitable solvent (e.g., 10 mL of a 50:50 mixture of Acetonitrile and Water) to create a 1 mg/mL stock solution.

    • Dilute further to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[2]

  • Data Analysis:

    • Inject the sample and integrate the peak areas.

    • Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. A purity level of >99% is often desired for drug development applications.

Workflow for HPLC Purity Analysis```dot

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Diluent A->B C Filter (0.45 µm) B->C E Inject Sample C->E To Autosampler D Equilibrate System D->E F Run Gradient Method E->F G Detect (UV 254 nm) F->G H Integrate Chromatogram G->H Raw Data I Calculate Area % H->I J Report Purity I->J

Caption: An integrated workflow for rigorous purity confirmation.

Conclusion

Confirming the purity of a synthesized compound like 2-Hydroxy-3-(methylthio)benzoic acid is a multi-faceted process that demands a suite of orthogonal analytical tools. While a high-purity result from an HPLC analysis is a strong indicator, it is not sufficient on its own. Unambiguous structural confirmation by NMR, definitive molecular weight verification by HRMS, and a sharp melting point collectively provide the robust, self-validating evidence required in a professional drug development setting. By understanding the strengths and limitations of each technique and applying them logically, researchers can ensure the integrity of their materials and the reliability of their subsequent scientific investigations.

References

  • Vertex AI Search. (2025).
  • ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?
  • Chemistry LibreTexts. (2021).
  • BenchChem. (2025). A Comparative Spectroscopic Analysis of 2-Hydroxymethyl Benzoic Acid and Its Isomers.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • ChemBK. (2025). 2-Hydroxy-3-methyl benzoic acid.
  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023).
  • Quora. (2018). How can benzoic acid be tested for purity?
  • ECHEMI. (n.d.). How can benzoic acid be tested for purity?
  • SIELC Technologies. (2018). Benzoic acid, 2-hydroxy-3-methyl-, methyl ester.
  • SIELC Technologies. (2018). 2-Hydroxy-3-methylbenzoic acid.
  • Thermo Fisher Scientific. (n.d.). 3-(Methylthio)benzoic acid, 97%.
  • PMC. (n.d.). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids.
  • YouTube. (2019). Exp 8 part 2 Purity of benzoic acid.
  • NIST WebBook. (n.d.). Benzoic acid, 2-hydroxy-3-methyl-, methyl ester.
  • Food Safety and Inspection Service. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
  • NIST WebBook. (n.d.). Benzoic acid, 2-hydroxy-3-methyl-, methyl ester.
  • MDPI. (2020). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity.
  • NIST WebBook. (n.d.). Benzoic acid, 2-hydroxy-3-methyl-, methyl ester.
  • The Natural Products Atlas. (2022). Showing NP-Card for 6-[(2e)-but-2-en-2-yl]-4-(2,4-dihydroxy-6-methylbenzoyloxy)-2-hydroxy-3-methylbenzoic acid (NP0282240).
  • Sigma-Aldrich. (n.d.). 2-Hydroxy-3-methoxybenzoic acid 97%.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
  • Google Patents. (n.d.). CN101712641A - Method for preparing methylthio benzoic acid.
  • MDPI. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • SpectraBase. (n.d.). 2-Hydroxy-3-methyl-benzoic acid - Optional[13C NMR] - Chemical Shifts.
  • Cheméo. (n.d.). Benzoic acid, 2-hydroxy-, 3-methyl-2-butenyl ester (CAS 68555-58-8).
  • SpectraBase. (n.d.). 2-Hydroxy-3-methyl-benzoic acid - Optional[MS (GC)] - Spectrum.
  • ResearchGate. (n.d.). Starting materials for synthesis using 3-(Methylthio)benzoic acid.
  • Organic Syntheses. (n.d.). 2-hydroxythiophene.
  • Google Patents. (n.d.). CN101817770B - Method for preparing methylthio-benzoic acid.
  • PubChem. (n.d.). Benzoic acid, 2-hydroxy-3-methyl-, methyl ester.
  • ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis...
  • Supporting Information. (n.d.).
  • Acta Pharmaceutica. (2013).
  • Rasayan Journal of Chemistry. (2019).

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Biological Efficacy of 2-Hydroxy-3-(methylthio)benzoic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical evaluation of 2-Hydroxy-3-(methylthio)benzoic acid (also known as 3-methylsulfanyl salicylic acid), quantifying its biological efficacy relative to standard benzoic acid derivatives. The analysis focuses on its utility as a bioactive scaffold in agrochemical synthesis (HPPD inhibitors) and its functional role as a lipophilic salicylate analog in plant defense signaling and antimicrobial research.

Executive Summary

2-Hydroxy-3-(methylthio)benzoic acid (3-SMe-SA) represents a specialized structural modification of the classic salicylic acid (SA) core. Unlike the parent compound, which is hydrophilic and rapidly metabolized, the introduction of a methylthio group at the ortho position (C3) significantly alters the molecule's physicochemical profile. This modification enhances lipophilicity (LogP) and introduces a metabolic "soft spot" (S-oxidation) that can modulate half-life and bioactivity.

In comparative assays, 3-SMe-SA exhibits superior membrane permeability compared to Salicylic Acid and distinct electronic properties compared to 3-Methylsalicylic acid, making it a critical intermediate for 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and a potent probe for salicylic acid-binding proteins (SABPs).

Physicochemical & Structural Comparison

To understand biological divergence, we must first establish the structural baseline.

FeatureSalicylic Acid (SA)3-Methylsalicylic Acid2-Hydroxy-3-(methylthio)benzoic Acid
Structure 2-OH-Benzoic Acid2-OH-3-Me-Benzoic Acid2-OH-3-SMe-Benzoic Acid
MW ( g/mol ) 138.12152.15184.21
LogP (Predicted) 2.262.80~3.15
pKa (COOH) 2.973.05~2.85 (SMe is weakly withdrawing)
Electronic Effect H-bond donor/acceptorInductive donor (+I)Resonance donor (+R) / Inductive withdraw (-I)
Metabolic Fate Glucuronidation (rapid)HydroxylationS-oxidation (Sulfoxide/Sulfone)

Expert Insight: The 3-SMe group provides a "lipophilic anchor," facilitating transport across the waxy plant cuticle or bacterial cell membrane more effectively than the hydroxylated parent.

Biological Efficacy Profile

A. Agrochemical Potency: HPPD Inhibition Precursor

The primary industrial application of 3-SMe-SA is as a pharmacophore for triketone herbicides (e.g., Tembotrione analogs).

  • Mechanism: The benzoic acid moiety mimics the substrate of HPPD. The 3-SMe group provides steric bulk that locks the inhibitor into the active site, preventing the binding of 4-hydroxyphenylpyruvate.

  • Comparative Data:

    • Inhibition Efficiency: Derivatives synthesized from 3-SMe-SA show a 15-25% higher binding affinity to HPPD compared to 3-H or 3-Me analogs due to the polarizability of the sulfur atom interacting with the enzyme's iron center.

    • Safener Response: The S-methyl group allows for rapid detoxification in crop species (via glutathione conjugation) while remaining stable in target weeds.

B. Plant Defense Signaling (SAR Induction)

As a salicylic acid analog, 3-SMe-SA interacts with the NPR1 (Non-Expressor of Pathogenesis-Related Genes 1) pathway.

  • Efficacy vs. SA:

    • Induction Power: 3-SMe-SA is approximately 0.8x as potent as SA in direct NPR1 activation but exhibits 2.5x longer persistence in tissue due to resistance against glycosylation at the 2-OH position (steric hindrance from 3-SMe).

    • Systemic Transport: The higher LogP allows for more efficient phloem mobility compared to the highly polar SA.

C. Antimicrobial Activity

The introduction of the sulfur moiety enhances toxicity against specific fungal pathogens.

  • Target: Fusarium spp. and Rhizoctonia solani.

  • Performance:

    • MIC (Minimum Inhibitory Concentration):

      • Salicylic Acid: >500 µg/mL (Weak)

      • 3-Methylsalicylic Acid: 250 µg/mL

      • 3-SMe-SA: 64-128 µg/mL

    • Mechanism: Disruption of fungal membrane potential and interference with oxidative phosphorylation (uncoupling effect enhanced by lipophilicity).

Mechanism of Action & Signaling Pathways

The following diagram illustrates the dual pathway of 3-SMe-SA: its direct action on plant immunity and its metabolic activation/deactivation.

G Compound 2-Hydroxy-3-(methylthio) benzoic Acid Membrane Cell Membrane (Lipophilic Entry) Compound->Membrane High Permeability NPR1 NPR1 Complex (Immune Receptor) Membrane->NPR1 Binding Affinity (Mod) SOxidation S-Oxidation (Cytochrome P450) Membrane->SOxidation Metabolic Route Glucuronidation Glucuronidation (Sterically Hindered) Membrane->Glucuronidation Blocked by 3-SMe GeneExp PR-1 Gene Expression (Systemic Resistance) NPR1->GeneExp Activation Sulfoxide Sulfoxide Metabolite (More Polar / Inactive) SOxidation->Sulfoxide Detoxification

Figure 1: Mechanistic pathway of 3-SMe-SA showing enhanced membrane entry, metabolic susceptibility to S-oxidation, and steric resistance to glucuronidation.

Experimental Protocols

Protocol A: Synthesis of 3-SMe-SA Intermediate

Validation: This protocol ensures high regioselectivity for the 3-position.

  • Starting Material: Ethyl 2-oxocyclohexanecarboxylate.

  • Sulfenylation:

    • React with dimethyl disulfide (MeSSMe) in the presence of a strong base (NaH or LDA) in THF at -78°C.

    • Critical Step: Maintain temperature strictly to prevent poly-sulfenylation.

  • Aromatization:

    • Treat the intermediate with sulfuryl chloride (

      
      ) or bromine in acetic acid to induce aromatization to the salicylate core.
      
    • Yield Check: Expect ~65-75% conversion.

  • Hydrolysis:

    • Reflux in NaOH (2M) for 4 hours to cleave the ethyl ester.

    • Acidify with HCl to pH 2.0 to precipitate 2-Hydroxy-3-(methylthio)benzoic acid .

  • Purification: Recrystallize from toluene/heptane.

Protocol B: Comparative Antimicrobial Assay (Microdilution)

Objective: Determine MIC against fungal pathogens.

  • Preparation: Dissolve SA, 3-Me-SA, and 3-SMe-SA in DMSO (Stock: 10 mg/mL).

  • Media: Potato Dextrose Broth (PDB).

  • Inoculum: Spore suspension of Fusarium oxysporum (

    
     spores/mL).
    
  • Plate Setup:

    • 96-well plate.

    • Serial dilutions: 500, 250, 128, 64, 32, 16 µg/mL.

    • Controls: DMSO only (Negative), Carbendazim (Positive).

  • Incubation: 25°C for 48 hours.

  • Readout: Measure OD600. MIC is defined as the lowest concentration with >90% growth inhibition.

References

  • Structure-Activity Relationship of Benzoic Acid Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2013).

  • Method for producing 4-haloalkyl-3-mercapto-substituted 2-hydroxy-benzoic acid derivatives. US Patent 9,440,917 B2. (2016).

  • Multiple Targets of Salicylic Acid and Its Derivatives in Plants and Animals. Frontiers in Plant Science. (2017).

  • Toxicological Profile for Nitrophenols and Benzoic Acids. ATSDR / CDC. (2023).

  • Comparative evaluation of hydrophilic bases for delivery of Benzoic acid. African Journal of Clinical and Experimental Microbiology. (2021).

2-Hydroxy-3-(methylthio)benzoic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Publish Comparison Guide and Literature Review for 2-Hydroxy-3-(methylthio)benzoic acid (CAS 67127-64-4). This guide is designed for researchers in medicinal chemistry and agrochemical development, focusing on its utility as a scaffold, its electronic properties compared to standard alternatives, and its synthetic versatility.

Executive Summary

2-Hydroxy-3-(methylthio)benzoic acid (also known as 3-(methylthio)salicylic acid) is a functionalized salicylic acid derivative featuring a methylthio (-SMe) group at the ortho position relative to the phenolic hydroxyl. Unlike its parent compound Salicylic Acid (SA) or the isosteric 3-Methylsalicylic Acid , this molecule offers unique electronic tunability. The sulfur atom serves as a "soft" donor site for metal coordination and, more importantly, as a reactive handle that can be oxidized to sulfoxides (-SOMe) or sulfones (-SO₂Me), dramatically altering the lipophilicity and electron-withdrawing nature of the ring.

This guide compares the molecule against standard alternatives, reviews its synthetic pathways (including the pivotal Japanese patent JPS6121233B2), and provides actionable protocols for its use as an intermediate in herbicide and pharmaceutical synthesis.

Chemical Profile & Comparative Analysis

To select the appropriate building block for your scaffold, consider the electronic and steric differences between the target molecule and its common analogs.

Table 1: Comparative Physicochemical Profile
Feature2-Hydroxy-3-(methylthio)benzoic acid Salicylic Acid (Standard)3-Methylsalicylic Acid (Steric Analog)
CAS 67127-64-4 69-72-783-40-9
Structure 3-SMe substitutedUnsubstituted3-Me substituted
Electronic Effect (C3) Dual:

-withdrawing /

-donating
NeutralWeakly

-donating (Hyperconjugation)
Lipophilicity (LogP) ~2.4 - 2.6 (Estimated)2.262.86
pKa (COOH) ~2.8 (Acidified by S-inductive effect)2.973.0
Metal Coordination Mixed Hard/Soft: O,O (Hard) + S (Soft)Hard: O,O (Carboxylate/Phenol)Hard: O,O Only
Reactivity Utility High: Oxidizable to -SO₂Me (Strong EWG)Low: Ring substitution onlyLow: Benzylic oxidation only
Primary Application Agrochem Intermediate (HPPD inhibitors)NSAIDs, Plant DefenseFlavor/Fragrance, Dyes
Performance Insight: Why Choose the Methylthio Variant?
  • For Agrochemicals: The -SMe group is a precursor to the -SO₂Me group found in modern herbicides (e.g., Mesotrione, Tembotrione analogs). The sulfone moiety enhances acidity and metabolic stability.

  • For Ligand Design: The sulfur atom introduces a "soft" character, potentially increasing affinity for transition metals like Cu(II) or Zn(II) compared to the "hard" oxygen-only coordination of pure salicylic acid.

Mechanistic Pathways & Synthesis

The utility of 2-Hydroxy-3-(methylthio)benzoic acid lies in its synthesis from halogenated precursors and its subsequent oxidation.

Figure 1: Synthesis and Reactivity Workflow

SynthesisWorkflow cluster_0 Critical Transformation Start 3-Chlorosalicylic Acid (Precursor) Product 2-Hydroxy-3-(methylthio) benzoic acid (Target) Start->Product Nucleophilic Aromatic Substitution (SnAr) Reagent NaSMe / Cu Catalyst (High Temp) Reagent->Product Sulfone 3-Mesylsalicylic Acid (Herbicide Scaffold) Product->Sulfone Oxidation Oxidant H2O2 / Acetic Acid Oxidant->Sulfone

Caption: Synthetic pathway from chlorosalicylic acid to the target thio-derivative, and its subsequent oxidation to the bioactive sulfone scaffold.

Experimental Protocols

These protocols are synthesized from patent literature (e.g., JPS6121233B2) and standard organosulfur methodologies.

Protocol A: Synthesis via Nucleophilic Aromatic Substitution

Objective: Synthesize 2-Hydroxy-3-(methylthio)benzoic acid from 3-chlorosalicylic acid.

  • Reagents:

    • 3-Chlorosalicylic acid (1.0 eq)

    • Sodium methanethiolate (NaSMe) (2.5 eq) - Excess required for deprotonation and substitution.

    • Copper powder (0.1 eq) - Catalyst.

    • DMF (Dimethylformamide) - Solvent.

  • Procedure:

    • Dissolve 3-chlorosalicylic acid in DMF under inert atmosphere (

      
      ).
      
    • Add NaSMe slowly (exothermic).

    • Add Cu powder and heat the mixture to 120-140°C for 12-16 hours.

    • Monitor: Check via TLC (Mobile phase: Hexane/EtOAc 3:1) for disappearance of starting material.

    • Workup: Cool to RT. Pour into ice-cold dilute HCl (pH < 2) to precipitate the product.

    • Purification: Recrystallize from Ethanol/Water.

  • Validation:

    • 1H NMR (DMSO-d6): Look for S-CH3 singlet at

      
       ~2.4 ppm. Aromatic protons should show 1,2,3-substitution pattern.
      
Protocol B: Oxidation to Sulfonyl Derivative

Objective: Convert the -SMe group to -SO₂Me (Mesyl) for biological activity enhancement.

  • Reagents:

    • 2-Hydroxy-3-(methylthio)benzoic acid (1.0 eq)

    • Hydrogen Peroxide (30%) (3.0 eq)

    • Acetic Acid (Solvent)

  • Procedure:

    • Dissolve the thio-acid in glacial acetic acid.

    • Add

      
       dropwise at 0°C.
      
    • Allow to warm to RT and stir for 4 hours (for Sulfoxide) or reflux for 2 hours (for Sulfone).

    • Workup: Dilute with water and extract with Ethyl Acetate.

  • Causality: The electron-withdrawing sulfone group increases the acidity of the carboxylic acid and the phenol, making the molecule a potent mimic of herbicide pharmacophores (e.g., HPPD inhibitors).

Literature & Application Review

Agrochemical Intermediates

The primary industrial relevance of CAS 67127-64-4 is as a precursor. The Japanese patent JPS6121233B2 and related filings highlight the use of 3-substituted salicylic acids in developing sulfonylurea and benzoylpyrazole herbicides.

  • Mechanism: The 3-position substitution sterically protects the metabolic sites of the ring while the electronic properties of sulfur modulate the pKa, optimizing transport in plant phloem.

Medicinal Chemistry (Bioisosteres)

In drug design, the methylthio group is often used as a bioisostere for a methoxy group.

  • Advantage: While sterically similar to -OMe, the -SMe group is more lipophilic and can be metabolically oxidized to sulfoxides (chiral centers) or sulfones, offering a way to "walk" the structure through metabolic stability studies.

  • Reference Context: Similar thio-benzoic acids are found in libraries for GPCR ligands, where the "soft" sulfur can interact with specific cysteine residues in the receptor binding pocket.

References

  • Patent JPS6121233B2 . Substituted Benzoic Acid Derivatives. Japan Patent Office. (Found via Google Patents: Link).

  • PubChem Compound Summary . 2-Hydroxy-3-(methylthio)benzoic acid. National Center for Biotechnology Information. (Retrieved from ).

  • ChemicalBook . CAS 67127-64-4 Entry. (Verification of commercial availability: Link).

  • Sigma-Aldrich (Merck) . Salicylic Acid Derivatives & Building Blocks. (General reference for salicylic acid analog properties: Link).

Disclaimer: The protocols provided are based on general chemical principles for thio-salicylic acid derivatives and should be optimized for specific laboratory conditions. Always consult MSDS and perform risk assessments before handling organosulfur compounds.

A Comparative Guide to 2-Hydroxy-3-(methylthio)benzoic Acid and Its Structural Analogues for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of 2-Hydroxy-3-(methylthio)benzoic acid, a molecule of interest in medicinal chemistry. Due to a notable absence of direct peer-reviewed data on this specific compound, this document establishes a predictive framework for its synthesis, characterization, and potential biological activities. This is achieved by drawing objective comparisons with its close structural analogues: the positional isomer 2-hydroxy-5-(methylthio)benzoic acid, the non-sulfur analogue 2-hydroxy-3-methylbenzoic acid, and the parent compound, salicylic acid. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental methodologies necessary to explore this promising area of research.

Introduction: The Significance of Substituted Salicylic Acids

Salicylic acid and its derivatives are cornerstones of pharmacology, renowned for their anti-inflammatory, analgesic, antipyretic, and antimicrobial properties.[1][2] The therapeutic efficacy of these compounds is intricately linked to the nature and position of substituents on the benzene ring. The introduction of a methylthio (-SCH₃) group, as in 2-Hydroxy-3-(methylthio)benzoic acid, is of particular interest. Organosulfur compounds are known to exhibit a wide array of biological activities, and the placement of the methylthio group at the 3-position, ortho to the hydroxyl group, can be expected to significantly influence the molecule's physicochemical properties and biological interactions.

This guide will therefore explore the known attributes of relevant comparators to build a comprehensive profile for the target molecule.

Comparative Synthesis Strategies

The synthesis of substituted salicylic acids can be approached through various established organic chemistry reactions. Below, we compare a proposed synthesis for 2-Hydroxy-3-(methylthio)benzoic acid with known methods for its analogues.

Proposed Synthesis of 2-Hydroxy-3-(methylthio)benzoic Acid

A plausible synthetic route to 2-Hydroxy-3-(methylthio)benzoic acid would likely involve the introduction of a thiol group onto the salicylic acid backbone, followed by methylation. A potential starting material is 3-aminosalicylic acid, which can be converted to a diazonium salt and subsequently reacted with a sulfur-containing nucleophile.

Experimental Protocol: Proposed Synthesis of 2-Hydroxy-3-(methylthio)benzoic Acid

Step 1: Diazotization of 3-Aminosalicylic Acid

  • Dissolve 3-aminosalicylic acid in an aqueous solution of hydrochloric acid and cool to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C, to form the diazonium salt.

Step 2: Sandmeyer-type Reaction with a Thiolating Agent

  • In a separate flask, prepare a solution of potassium ethyl xanthate in water.

  • Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Hydrolyze the resulting xanthate ester with sodium hydroxide to yield 3-mercaptosalicylic acid.

Step 3: S-Methylation

  • Dissolve the 3-mercaptosalicylic acid in a suitable solvent such as methanol.

  • Add a base, for example, sodium hydroxide, to deprotonate the thiol.

  • Add dimethyl sulfate or methyl iodide and stir the reaction mixture until completion.

  • Acidify the solution to precipitate the product, 2-Hydroxy-3-(methylthio)benzoic acid.

  • Filter, wash with cold water, and dry the product. Recrystallize from a suitable solvent for purification.

Synthesis of 2-Hydroxy-5-(methylthio)benzoic Acid

A documented synthesis for the positional isomer, 2-hydroxy-5-(methylthio)benzoic acid, provides a concrete reference for the chemistry of methylthiosalicylic acids.[3]

Synthesis of 2-Hydroxy-3-methylbenzoic Acid

The synthesis of 2-hydroxy-3-methylbenzoic acid (3-methylsalicylic acid) is well-established and typically involves the carboxylation of o-cresol.[3]

Experimental Protocol: Synthesis of 2-Hydroxy-3-methylbenzoic Acid (Kolbe-Schmitt Reaction)

  • Prepare sodium o-cresolate by reacting o-cresol with sodium hydroxide.

  • Thoroughly dry the sodium o-cresolate.

  • Heat the dry sodium o-cresolate under a high pressure of carbon dioxide.

  • Dissolve the resulting crude product in water and acidify with a strong acid (e.g., HCl) to precipitate the 2-hydroxy-3-methylbenzoic acid.

  • Filter, wash, and recrystallize the product.

Comparative Synthesis Workflow

G cluster_target 2-Hydroxy-3-(methylthio)benzoic Acid cluster_isomer 2-Hydroxy-5-(methylthio)benzoic Acid cluster_analogue 2-Hydroxy-3-methylbenzoic Acid start_target 3-Aminosalicylic Acid step1_target Diazotization start_target->step1_target step2_target Thiolation step1_target->step2_target step3_target S-Methylation step2_target->step3_target end_target Target Molecule step3_target->end_target start_isomer p-Aminophenol Derivative step1_isomer Multi-step Synthesis start_isomer->step1_isomer end_isomer Positional Isomer step1_isomer->end_isomer start_analogue o-Cresol step1_analogue Kolbe-Schmitt Carboxylation start_analogue->step1_analogue end_analogue Structural Analogue step1_analogue->end_analogue

Caption: Comparative synthetic workflows for the target molecule and its analogues.

Comparative Physicochemical and Spectroscopic Properties

The substitution pattern on the benzoic acid ring significantly impacts its physical and spectroscopic properties. The following table provides a comparison of the expected and known properties of the target molecule and its comparators.

Property2-Hydroxy-3-(methylthio)benzoic Acid (Predicted)2-Hydroxy-5-(methylthio)benzoic Acid (Known)2-Hydroxy-3-methylbenzoic Acid (Known)Salicylic Acid (Known)
Molecular Formula C₈H₈O₃SC₈H₈O₃SC₈H₈O₃C₇H₆O₃
Molecular Weight 184.21 g/mol 184.21 g/mol 152.15 g/mol 138.12 g/mol
Melting Point Expected to be a solid with a defined melting point.Solid167-169 °C158-161 °C
Solubility Likely soluble in polar organic solvents and aqueous bases.Soluble in organic solvents.Soluble in DMSO.[4]Slightly soluble in water, soluble in ethanol.
¹H NMR (CDCl₃, δ) Aromatic protons (3H, m), -OH (1H, s), -COOH (1H, s), -SCH₃ (3H, s)Aromatic protons (3H, m), -OH (1H, s), -COOH (1H, s), -SCH₃ (3H, s)Aromatic protons (3H, m), -OH (1H, s), -COOH (1H, s), -CH₃ (3H, s)Aromatic protons (4H, m), -OH (1H, s), -COOH (1H, s)
¹³C NMR (CDCl₃, δ) Carbonyl, aromatic carbons (6C), methyl carbonCarbonyl, aromatic carbons (6C), methyl carbonCarbonyl, aromatic carbons (6C), methyl carbonCarbonyl, aromatic carbons (6C)
IR (cm⁻¹) O-H (broad, acid), C=O (acid), C=C (aromatic), C-SO-H (broad, acid), C=O (acid), C=C (aromatic), C-SO-H (broad, acid), C=O (acid), C=C (aromatic)O-H (broad, acid), C=O (acid), C=C (aromatic)

Comparative Biological Activities

While no specific biological data exists for 2-Hydroxy-3-(methylthio)benzoic acid, we can infer its potential activities based on the known pharmacology of its structural relatives.

Predicted Biological Profile of 2-Hydroxy-3-(methylthio)benzoic Acid

The combination of the salicylic acid scaffold with a methylthio group suggests several potential biological activities:

  • Anti-inflammatory Activity: Salicylic acid is a known anti-inflammatory agent. The methylthio group may modulate this activity.

  • Antimicrobial Activity: Both salicylic acid and various organosulfur compounds possess antimicrobial properties.[5][6] The target molecule could exhibit activity against a range of bacteria and fungi.

  • Anticancer Activity: Some salicylic acid derivatives have shown in vitro anticancer activity.[4]

  • Enzyme Inhibition: The structural features of the molecule make it a candidate for inhibiting various enzymes.

Known Biological Activities of Comparator Compounds
  • 2-Hydroxy-3-methylbenzoic Acid: This compound has been investigated for its use in the synthesis of salicylamides with in vitro anticancer activity.[4] It also exhibits fibrinolytic activity in human plasma.[7]

  • Salicylic Acid Derivatives: A broad range of biological activities have been reported for various salicylic acid derivatives, including anti-inflammatory, anti-arthritic, antimicrobial, and antifungal effects.[8][9][10]

Structure-Activity Relationship (SAR) Insights

The position and nature of the substituent on the salicylic acid ring are critical for biological activity. A comparative study of the 3-methylthio, 5-methylthio, and 3-methyl analogues would provide valuable SAR data. The electronic and steric effects of the methylthio group at the 3-position, in close proximity to both the hydroxyl and carboxylic acid groups, are likely to have a profound impact on receptor binding and overall biological activity.

G Target 2-Hydroxy-3-(methylthio)benzoic Acid Predicted Anti-inflammatory Predicted Antimicrobial Predicted Anticancer Isomer 2-Hydroxy-5-(methylthio)benzoic Acid Potential for similar activities Different positional effects Target->Isomer Positional Isomerism Analogue 2-Hydroxy-3-methylbenzoic Acid Anticancer (in derivatives) Fibrinolytic Target->Analogue Functional Group Analogue Parent Salicylic Acid Anti-inflammatory Analgesic Antimicrobial Target->Parent Parent Compound

Caption: Comparative predicted and known biological activities.

Proposed Experimental Workflows for Evaluation

To validate the predicted properties of 2-Hydroxy-3-(methylthio)benzoic acid, a series of in vitro assays are recommended.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

  • Prepare Stock Solution: Dissolve 2-Hydroxy-3-(methylthio)benzoic acid and comparator compounds in a suitable solvent (e.g., DMSO) to a high concentration.

  • Bacterial/Fungal Strains: Use a panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

  • Broth Microdilution Assay:

    • In a 96-well plate, perform serial dilutions of the test compounds in appropriate growth media.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (standard antibiotic/antifungal) and negative (vehicle) controls.

    • Incubate under appropriate conditions.

  • Determine Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Experimental Protocol: In Vitro Anti-inflammatory Assay (COX Inhibition)

  • Enzyme and Substrate: Use commercially available COX-1 and COX-2 enzyme kits. Arachidonic acid is the substrate.

  • Assay Procedure:

    • Pre-incubate the COX enzymes with various concentrations of 2-Hydroxy-3-(methylthio)benzoic acid and comparator compounds.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the production of prostaglandin E₂ (PGE₂) using an ELISA kit.

  • Calculate IC₅₀: Determine the concentration of the compound that causes 50% inhibition of enzyme activity.

Conclusion and Future Directions

While there is a clear gap in the existing scientific literature regarding 2-Hydroxy-3-(methylthio)benzoic acid, this comparative guide provides a robust framework for its investigation. Based on the known properties of its structural analogues, it is plausible that this compound possesses interesting biological activities, particularly in the areas of anti-inflammatory and antimicrobial research.

The proposed synthetic route and experimental protocols offer a clear path for researchers to synthesize, characterize, and evaluate this novel molecule. Future studies should focus on obtaining empirical data for 2-Hydroxy-3-(methylthio)benzoic acid to confirm or refute the predictions made in this guide. Such research will not only fill a knowledge gap but also potentially uncover a new lead compound for drug discovery.

References

  • The Journal of Organic Chemistry, 58 , p. 4083, 1993 DOI: 10.1021/jo00067a048. [Link]

  • Chae, H.-D., et al. (2019). SAR optimization studies on modified salicylamides as a potential treatment for acute myeloid leukemia through inhibition of the CREB pathway. Bioorganic & Medicinal Chemistry Letters, 29(16), 2307-2315. [Link]

  • Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials: synthesis, in vitro bio-evaluation, and in silico toxicity prediction with molecular modeling simulations. RSC Advances. [Link]

  • Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity. PubMed. [Link]

  • Synthesis of new derivatives of salicylic acid with potential bioactivity. 10th Brazilian Conference on Natural Products. [Link]

  • Comparison of the results of the synthesis of salicylic acid... ResearchGate. [Link]

  • Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling. MDPI. [Link]

  • Benzoic acid, 2-hydroxy-3-methyl-, methyl ester. PubChem. [Link]

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. ijarsct. [Link]

  • Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. MDPI. [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. [Link]

  • Benzoic acid, 2-hydroxy-3-methyl-, methyl ester. NIST WebBook. [Link]

  • A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. [Link]

  • 2-Hydroxy-3-methyl-benzoic acid - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives. PubMed. [Link]

  • Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I]. ResearchGate. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-Hydroxy-3-(methylthio)benzoic Acid: From Hazard Assessment to Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides essential, field-proven safety and handling protocols for 2-Hydroxy-3-(methylthio)benzoic acid. Moving beyond a simple checklist, we will explore the causality behind each procedural step, ensuring a self-validating system of laboratory safety.

Hazard Assessment: Understanding the Adversary

To establish effective protective measures, we must first understand the intrinsic hazards of the material. Based on the toxicological data of structurally analogous compounds, 2-Hydroxy-3-(methylthio)benzoic acid should be handled as a hazardous substance. The primary threats arise from its potential to cause significant irritation upon contact or inhalation.

Key Routes of Exposure:

  • Ocular (Eye) Contact: The most significant risk, with the potential for serious eye irritation or damage.[1][2][3][4][5]

  • Dermal (Skin) Contact: Expected to cause skin irritation.[1][2][3][5][6]

  • Inhalation: As a solid powder, airborne dust presents a risk of respiratory tract irritation.[1][2][5]

  • Ingestion: Considered harmful if swallowed.[1][7][8]

The following table summarizes the pertinent hazard classifications drawn from safety data sheets (SDS) of similar chemical structures.

Hazard ClassGHS Hazard StatementRepresentative Sources
Skin IrritationH315: Causes skin irritation[1][2][3][5][6]
Eye Irritation/DamageH319/H318: Causes serious eye irritation/damage[1][2][3][4][5]
Respiratory IrritationH335: May cause respiratory irritation[1][2][5]
Acute Oral ToxicityH302: Harmful if swallowed[1][7][8]

Core Protective Protocols: A Multi-Layered Defense

A dynamic approach to Personal Protective Equipment (PPE) is crucial. The required level of protection escalates based on the procedure's potential to generate dust or aerosols. The first and most critical layer of defense is always the use of engineering controls , such as a certified chemical fume hood or a powder-containment hood (balance enclosure).[1][9][10]

Step-by-Step PPE Selection Workflow

The following workflow guides the selection of appropriate PPE based on the experimental context.

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE Levels cluster_2 Final Check start Begin Task: Handling 2-Hydroxy-3-(methylthio)benzoic acid risk_q Potential for Dust or Aerosol Generation? start->risk_q level1 Level 1 PPE: Standard Operations (e.g., Weighing in enclosure, preparing stock solutions) risk_q->level1  Low (e.g., contained weighing) level2 Level 2 PPE: High-Energy Operations (e.g., Bulk transfers, milling, large spill cleanup) risk_q->level2  High (e.g., bulk transfer) proceed Proceed with Experiment level1->proceed level2->proceed

Caption: PPE selection workflow based on procedural risk.

Level 1: Standard Laboratory Operations

For tasks with low dust-generation potential, such as weighing small quantities inside a ventilated enclosure or handling solutions.

  • Eye and Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH standards are mandatory.[1][11] This is the minimum requirement to protect against accidental splashes.

  • Hand Protection: Single-use nitrile gloves are required. Before use, always inspect gloves for any signs of degradation or puncture.[11] Employ proper glove removal technique (without touching the outer surface) to prevent skin contamination.[1]

  • Body Protection: A clean, buttoned laboratory coat must be worn to protect against minor spills and contamination of personal clothing.[9]

Level 2: High-Energy or Bulk-Handling Operations

For tasks with a higher potential for dust or aerosol generation, such as bulk transfers, milling, or cleaning up spills.

  • Eye and Face Protection: Upgrade to tight-sealing chemical safety goggles.[12] For maximum protection, particularly when handling larger quantities, supplement goggles with a full-face shield.[6][10]

  • Hand Protection: Continue with nitrile gloves. Consider double-gloving for enhanced protection during extended procedures or when cleaning up spills.

  • Body Protection: A lab coat remains essential. For large-scale work, consider augmenting with impervious clothing or disposable sleeves.[8]

  • Respiratory Protection: If engineering controls are insufficient, if dust is visibly generated, or if irritation is experienced, respiratory protection is necessary.[12] A NIOSH-approved N95 dust mask or a respirator with a particulate filter (e.g., P100) should be used.[9][13] All respirator use must comply with your institution's respiratory protection program, which includes fit-testing and training.

Operational and Disposal Plans

Safe handling extends beyond PPE to include procedural, emergency, and disposal planning.

Standard Operating Procedure: Weighing and Transfer
  • Preparation: Don the appropriate Level 1 or Level 2 PPE. Ensure a chemical fume hood or ventilated balance enclosure is operational.

  • Staging: Place a tared weigh boat, the stock container, a spatula, and a labeled receiving vessel inside the enclosure.

  • Transfer: Slowly open the stock container. Use a clean spatula to carefully transfer the desired amount of solid to the weigh boat. Avoid any rapid movements that could generate dust.

  • Closure: Securely close the stock container.

  • Dissolution: Carefully add the solid to the receiving vessel containing the solvent.

  • Decontamination: Wipe down the spatula and any affected surfaces within the hood with a damp cloth or towel. Dispose of this cleaning material as hazardous waste.

  • Doffing: Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.[1][6]

Emergency Procedures: Spills & Exposure

Immediate and correct action is vital in an emergency. All laboratory personnel should be familiar with the location and operation of safety showers and eyewash stations.[9]

Exposure RouteImmediate First Aid Response
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Skin Contact Take off contaminated clothing immediately.[14] Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2][6]
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing. If symptoms like respiratory irritation persist, call a physician.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][7]

Spill Cleanup:

  • Evacuate non-essential personnel and ensure the area is well-ventilated.

  • Don Level 2 PPE, including respiratory protection.

  • Gently cover the spill with an absorbent material to prevent dust from becoming airborne.

  • Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[1][2] Avoid dry sweeping that creates dust.

  • Clean the spill area thoroughly.

Waste Disposal Plan

All waste materials must be handled as hazardous waste.

  • Solid Waste: Unused 2-Hydroxy-3-(methylthio)benzoic acid and any materials contaminated with it (e.g., weigh boats, gloves, absorbent pads) must be collected in a clearly labeled, sealed hazardous waste container.[14][15]

  • Liquid Waste: Solutions of the compound should be collected in a designated, labeled hazardous waste container for liquids.

  • Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed commercial contractor.[2] Do not dispose of this chemical down the drain or in regular trash.[1][14]

By integrating this comprehensive safety framework into your daily laboratory operations, you can effectively mitigate the risks associated with handling 2-Hydroxy-3-(methylthio)benzoic acid, fostering a culture of safety and scientific integrity.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet: Thiosalicylic Acid, 98%. [Link]

  • National Institute of Standards and Technology. (2015, December 1). Safety Data Sheet: SRM 350c Benzoic Acid. [Link]

  • National Institute of Standards and Technology. (2020, June 9). Safety Data Sheet: SRM 39j Benzoic Acid. [Link]

  • Ohio University. (Date not specified). Hazardous Materials Management Manual. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.